molecular formula C18H25N7O B15578818 RO9021

RO9021

Número de catálogo: B15578818
Peso molecular: 355.4 g/mol
Clave InChI: XJZVCDVZCRLIKN-QWHCGFSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RO9021 is a useful research compound. Its molecular formula is C18H25N7O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZVCDVZCRLIKN-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO9021

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO9021 is a potent and selective, orally bioavailable, ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors (FcR), and Toll-like receptor 9 (TLR9). By inhibiting SYK, this compound effectively modulates innate and adaptive immune responses, positioning it as a significant therapeutic candidate for autoimmune diseases and inflammatory disorders. Additionally, emerging research has identified a secondary mechanism of action for this compound as an inhibitor of protein kinase G (PknG) in Mycobacterium tuberculosis (Mtb), suggesting its potential as a novel anti-tuberculosis agent. This guide provides a detailed technical overview of the molecular mechanisms of this compound, including its effects on key signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: SYK Inhibition

This compound's primary mechanism of action is the selective inhibition of Spleen Tyrosine Kinase (SYK). As a key integrator of immunoreceptor signaling, SYK is activated upon ligand binding to receptors such as the B-cell receptor (BCR) and Fc receptors, initiating a cascade of downstream signaling events that lead to cellular activation, proliferation, and effector functions. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of SYK, preventing its phosphorylation and subsequent activation.

Inhibition of B-Cell Receptor (BCR) Signaling

BCR activation is fundamental for B-cell development, proliferation, and antibody production. Upon antigen binding, SYK is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors Igα and Igβ, leading to its activation. Activated SYK then phosphorylates and activates a host of downstream signaling molecules. This compound has been demonstrated to potently suppress BCR signaling.

Experimental Evidence: Treatment of Ramos B-cells with this compound inhibits the anti-IgM-induced phosphorylation of key downstream effectors, including Bruton's tyrosine kinase (BTK), phospholipase Cγ2 (PLCγ2), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK). This blockade of the signaling cascade results in the attenuation of B-cell activation.

BCR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR IgA_IgB Igα/Igβ (ITAMs) BCR->IgA_IgB Antigen Binding SYK SYK IgA_IgB->SYK Recruitment & Activation BTK BTK SYK->BTK P PLCg2 PLCγ2 SYK->PLCg2 P This compound This compound This compound->SYK Inhibition BTK->PLCg2 AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK Cell_Activation B-Cell Activation, Proliferation, Antibody Production AKT->Cell_Activation ERK->Cell_Activation

Inhibition of Fc Receptor (FcR) Signaling

Fc receptors, present on the surface of various immune cells like monocytes, macrophages, and mast cells, bind to the Fc portion of antibodies. This interaction triggers cellular responses such as phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of inflammatory mediators. SYK is a crucial component of FcR signaling.

Experimental Evidence:

  • FcγR Signaling: In human monocytes, this compound inhibits the production of TNFα induced by the crosslinking of Fcγ receptors.

  • FcεR Signaling: In human mast cells, this compound demonstrates potent inhibition of FcεR-mediated degranulation, a key event in allergic responses.

FcR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor ITAM ITAMs FcR->ITAM Antibody Binding SYK SYK ITAM->SYK Recruitment & Activation Downstream Downstream Signaling SYK->Downstream This compound This compound This compound->SYK Inhibition Effector Effector Functions (e.g., Degranulation, Cytokine Release) Downstream->Effector

Inhibition of Toll-Like Receptor 9 (TLR9) Signaling

TLR9, located in endosomes, recognizes unmethylated CpG DNA motifs, which are common in bacteria and viruses. TLR9 activation in B-cells and plasmacytoid dendritic cells (pDCs) leads to the production of immunoglobulins and type I interferons, respectively. SYK has been implicated as a component of the TLR9 signaling pathway.

Experimental Evidence: this compound inhibits TLR9 signaling in human B-cells, leading to decreased levels of plasmablasts and immunoglobulins (IgM and IgG) upon B-cell differentiation. Furthermore, this compound potently inhibits the production of type I interferon by human pDCs following TLR9 activation. This inhibitory effect is specific to TLR9, as this compound does not affect TLR4-mediated signaling.

TLR9_Signaling_Inhibition cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR9 TLR9 SYK SYK TLR9->SYK CpG DNA Binding MyD88 MyD88 SYK->MyD88 This compound This compound This compound->SYK Inhibition IRF7 IRF7 MyD88->IRF7 Bcell_Diff B-Cell Differentiation MyD88->Bcell_Diff IFN Type I Interferon Production (pDCs) IRF7->IFN

Secondary Mechanism of Action: PknG Inhibition in Mycobacterium tuberculosis

Recent studies have identified a novel mechanism of action for this compound as an inhibitor of Protein Kinase G (PknG), a serine/threonine protein kinase from Mycobacterium tuberculosis. PknG is essential for the survival of Mtb within macrophages by preventing the fusion of phagosomes with lysosomes.

Experimental Evidence: In vitro assays have shown that this compound inhibits the kinase activity of PknG in a dose-dependent manner. This finding suggests that this compound could be a valuable starting point for the development of new anti-tuberculosis drugs.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.

Target/ProcessAssay TypeSpeciesIC50 (nM)Reference
SYK Kinase Activity BiochemicalHuman5.6
FcεR-mediated Mast Cell Degranulation Cell-basedHuman22.8 ± 1.7
FcγR-mediated TNFα Production Cell-basedHuman63 ± 19
PknG Kinase Activity BiochemicalM. tuberculosis4400 ± 1100

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

SYK Kinase Inhibition Assay (Biochemical)
  • Principle: A radiometric assay to measure the incorporation of 33P-ATP into a SYK substrate peptide.

  • Methodology:

    • Recombinant SYK enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of a reaction mixture containing ATP, [γ-33P]ATP, and a biotinylated SYK substrate peptide.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.

    • The amount of incorporated 33P is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

Western Blot Analysis of BCR Signaling
  • Principle: To detect the phosphorylation status of key downstream signaling proteins in the BCR pathway.

  • Methodology:

    • Ramos B-cells are pre-incubated with this compound or vehicle control.

    • Cells are stimulated with anti-IgM antibodies to crosslink the BCR.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of BTK, PLCγ2, AKT, and ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Total protein levels for each target are also assessed as loading controls.

Mast Cell Degranulation Assay
  • Principle: Measurement of histamine (B1213489) release from mast cells upon FcεR crosslinking.

  • Methodology:

    • Human mast cells are sensitized with anti-NP IgE.

    • Sensitized cells are pre-incubated with varying concentrations of this compound.

    • Degranulation is induced by the addition of the antigen (NP-HSA).

    • The supernatant is collected, and the amount of released histamine is quantified using an enzyme immunoassay (EIA).

    • The percentage of inhibition is calculated relative to the vehicle control.

Monocyte TNFα Release Assay
  • Principle: To measure the production of the pro-inflammatory cytokine TNFα by monocytes following FcγR stimulation.

  • Methodology:

    • Human monocytes are pre-incubated with this compound.

    • FcγR is stimulated using IgG-coated beads.

    • The cell culture supernatant is collected after a defined incubation period.

    • The concentration of TNFα in the supernatant is measured by ELISA.

    • IC50 values are determined from the dose-response inhibition.

PknG Kinase Inhibition Assay (Biochemical)
  • Principle: A luminescence-based assay to measure the amount of ADP produced in the kinase reaction.

  • Methodology:

    • Recombinant Mtb PknG is incubated with this compound.

    • The kinase reaction is initiated by adding ATP and a substrate (e.g., GarA).

    • After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent is added to convert the produced ADP into ATP.

    • The newly synthesized ATP is measured using a luciferase/luciferin reaction, with the luminescent signal being proportional to the kinase activity.

    • IC50 values are calculated based on the inhibition of luminescence.

Conclusion

This compound is a highly selective and potent inhibitor of SYK, a master regulator of immunoreceptor signaling. Its ability to block BCR, FcR, and TLR9 signaling pathways provides a strong rationale for its development as a therapeutic agent for a range of autoimmune and inflammatory diseases. The discovery of its inhibitory activity against Mtb PknG opens up a new and exciting avenue for its potential application in the treatment of tuberculosis. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with or interested in the multifaceted mechanisms of action of this compound.

RO9021: A Deep Dive into a Novel PknG Inhibitor for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RO9021, a recently identified small molecule inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. PknG is a crucial eukaryotic-like serine/threonine protein kinase that plays a pivotal role in the intracellular survival of Mtb, making it an attractive target for novel anti-tubercular drug development. This document synthesizes the currently available data on this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The scientific community is actively seeking novel therapeutic agents that act on previously unexploited mycobacterial targets. Protein Kinase G (PknG) is a key virulence factor of M. tuberculosis, essential for the bacterium's ability to thwart host defense mechanisms, primarily by preventing the fusion of phagosomes with lysosomes within macrophages.

This compound has emerged as a promising inhibitor of Mtb PknG. Identified through a combination of computational screening and in vitro assays, this compound demonstrates potent and dose-dependent inhibition of PknG kinase activity. This guide details the biochemical data supporting its activity and the methodologies employed in its validation. However, it is critical to note that as of the latest available information, whole-cell activity data, specifically the Minimum Inhibitory Concentration (MIC) against M. tuberculosis, and comprehensive cytotoxicity profiles for this compound have not been publicly reported. These data points are essential for advancing this compound from a promising lead compound to a viable drug candidate.

Quantitative Data Summary

The inhibitory potency of this compound against M. tuberculosis PknG has been quantified, providing a solid baseline for its further development. The key quantitative data is summarized in the table below.

Parameter Value Target Assay Method Reference
IC50 4.4 ± 1.1 μMM. tuberculosis PknGLuminescence-Based Kinase Assay (ADP-Glo™)[1][2][3][4][5][6][7][8]
Binding Affinity (Estimated) -7.54 kcal/mol (s.d. = 0.77 kcal/mol)M. tuberculosis PknGMolecular Docking[1][2][3][4][5][6][7][8]
Minimum Inhibitory Concentration (MIC) Not ReportedM. tuberculosis--
Cytotoxicity Not Reported---

PknG Signaling Pathway and the Role of this compound

PknG is a secreted effector protein that manipulates host cellular processes to ensure the survival of M. tuberculosis within macrophages. A primary function of PknG is the inhibition of phagosome-lysosome fusion, a critical step in the host's innate immune response to intracellular pathogens. By blocking this fusion, Mtb avoids degradation and can replicate within the protected environment of the phagosome. The precise signaling cascade initiated by PknG is complex and continues to be an area of active research.

PknG_Signaling_Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Macrophage PknG PknG Phagosome Phagosome PknG->Phagosome Secreted into host cytosol PknG->Phagosome Inhibits maturation Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome Mtb_Survival Mtb Survival & Replication Phagosome->Mtb_Survival This compound This compound This compound->PknG Inhibits

PknG's role in inhibiting phagosome-lysosome fusion.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to characterize this compound's inhibitory activity against PknG.

Luminescence-Based PknG Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant M. tuberculosis PknG

  • PknG substrate (e.g., GarA)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the assay plate, add the PknG enzyme, the substrate (GarA), and the test compound (this compound) or DMSO (for control wells).

    • Initiate the kinase reaction by adding ATP.

    • The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PknG activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

experimental_workflow start Start compound_prep Prepare this compound dilutions start->compound_prep reaction_setup Set up kinase reaction (PknG, GarA, ATP, this compound) compound_prep->reaction_setup incubation1 Incubate at 30°C reaction_setup->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubate at RT adp_glo_add->incubation2 detection_reagent_add Add Kinase Detection Reagent incubation2->detection_reagent_add incubation3 Incubate at RT detection_reagent_add->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Calculate % Inhibition and IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for the ADP-Glo™ PknG inhibition assay.

Mechanism of Action of this compound

Molecular docking studies have provided insights into the putative binding mode of this compound within the ATP-binding pocket of PknG. These computational analyses, combined with the in vitro inhibition data, suggest a competitive mechanism of inhibition with respect to ATP.

This compound is predicted to form key interactions with the hinge region of the PknG kinase domain. Specifically, hydrogen bonds with the backbone amide of Val235 and the side chain of Glu233 are thought to be crucial for its inhibitory activity. By occupying the ATP-binding site, this compound prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of PknG and disrupting its downstream signaling functions.

mechanism_of_action cluster_PknG PknG Kinase Domain ATP_site ATP-Binding Site Hinge Hinge Region (Glu233, Val235) Substrate Substrate (e.g., GarA) ATP_site->Substrate Phosphorylates This compound This compound This compound->ATP_site Binds to Inhibition Inhibition of Phosphorylation This compound->Inhibition ATP ATP ATP->ATP_site Binding Blocked Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Proposed mechanism of PknG inhibition by this compound.

Future Directions and Conclusion

This compound has been identified as a potent inhibitor of M. tuberculosis PknG with a determined in vitro IC₅₀ of 4.4 µM. The detailed experimental protocol for its characterization and its proposed mechanism of action provide a strong foundation for further investigation. However, the lack of publicly available data on its whole-cell activity (MIC) against M. tuberculosis and its cytotoxicity profile represents a significant knowledge gap.

To advance this compound as a potential anti-tuberculosis drug candidate, future research should prioritize:

  • Determination of the Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis, including drug-resistant isolates.

  • Comprehensive cytotoxicity profiling against a panel of mammalian cell lines to assess its therapeutic index.

  • In vivo efficacy studies in animal models of tuberculosis to evaluate its pharmacokinetic properties and anti-tubercular activity in a biological system.

  • Lead optimization studies to potentially improve potency, selectivity, and pharmacokinetic parameters.

References

RO9021: A Technical Guide to a Novel SYK Inhibitor for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO9021, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, for its application in autoimmune disease research. This document outlines the compound's mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction to this compound and SYK Inhibition

Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[1] It is integral to the downstream signaling of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] Dysregulation of SYK signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[2]

This compound is a novel, orally bioavailable, and ATP-competitive inhibitor of SYK.[2] Its high potency and selectivity make it a valuable tool for investigating the role of SYK in autoimmune and inflammatory conditions. This guide will delve into the technical details of this compound to support its use in preclinical research and development.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterValueReference
Radiometric Kinase AssayInactive SYK KinaseIC505.6 nM (average)[4]
FcεR-mediated Mast Cell Activation and DegranulationMast CellsIC5022.8 ± 1.7 nM[4]
FcγR-mediated TNFα ProductionHuman MonocytesIC5063 ± 19 nM[3]

Table 2: Kinase Selectivity Profile of this compound

ParameterDescriptionValueReference
S(99) ScoreIndicates that SYK is the only kinase with 99% competition with this compound out of 392 tested kinases.0.003[4]
S(90) ScoreIndicates a very low number of kinases with 90% competition.0.015[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of SYK.[2] By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation and subsequent activation of SYK.[1] This blockade disrupts the downstream signaling cascades initiated by immunoreceptors, thereby attenuating the activation of various immune cells.[1][3]

Signaling Pathway Inhibition

This compound has been shown to inhibit the phosphorylation of several key downstream signaling molecules, including:

  • Bruton's tyrosine kinase (BTK)[3]

  • Phospholipase C gamma 2 (PLCγ2)[3]

  • Protein Kinase B (AKT)[3]

  • Extracellular signal-regulated kinase (ERK)[3]

This demonstrates that the inhibition of SYK by this compound effectively dampens the entire downstream signaling cascade.

dot

Mechanism of Action of this compound ATP ATP This compound This compound SYK_inactive Inactive SYK ATP->SYK_inactive Binds to active site This compound->SYK_inactive Competitively binds to active site SYK_active Active SYK SYK_inactive->SYK_active Phosphorylation Cellular_Response Immune Cell Activation Substrate Downstream Substrates SYK_active->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Cellular_Response

Caption: Competitive inhibition of SYK by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

SYK Radiometric Kinase Assay

This protocol is for determining the in vitro inhibitory potency of this compound against SYK.

Materials:

  • Inactive SYK kinase

  • PTP1B phosphatase

  • Substrate cocktail: 20 µM ATP, 0.025 µCi ATP-γ-33P, 10 µM biotinylated synthetic peptide substrate

  • This compound at various concentrations

  • Assay buffer

  • Stop solution

  • Top counter for 33P detection

Procedure:

  • Dephosphorylate the inactive SYK protein using PTP1B phosphatase according to the manufacturer's instructions.

  • Prepare a dilution series of this compound in the assay buffer.

  • In a reaction plate, add the dephosphorylated SYK enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding the substrate cocktail to each well.

  • Incubate the reaction mixture for 30 minutes at room temperature.

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

  • Wash the filter plate to remove unincorporated ATP-γ-33P.

  • Measure the incorporation of 33P into the peptide substrate using a top counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

dot

Workflow for SYK Radiometric Kinase Assay start Start prep_syk Dephosphorylate Inactive SYK start->prep_syk prep_this compound Prepare this compound Dilutions start->prep_this compound add_reagents Add SYK and this compound to Reaction Plate prep_syk->add_reagents prep_this compound->add_reagents initiate_reaction Initiate Reaction with Substrate Cocktail add_reagents->initiate_reaction incubate Incubate for 30 min initiate_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction measure Measure 33P Incorporation stop_reaction->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for SYK kinase assay.

Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of downstream signaling molecules.

Materials:

  • Human B-cell line (e.g., Ramos)

  • Anti-IgM antibody

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total for BTK, PLCγ2, AKT, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-treat the cells with 1 µM this compound or vehicle control for a specified time.

  • Stimulate the cells with anti-IgM antibody to induce BCR cross-linking.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities.

SYK Signaling Pathway

The following diagram illustrates the central role of SYK in immunoreceptor signaling and the points of inhibition by this compound.

dot

SYK Signaling Pathway and this compound Inhibition BCR BCR / FcR SYK SYK BCR->SYK Activation BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 AKT AKT SYK->AKT ERK ERK SYK->ERK This compound This compound This compound->SYK Inhibition Downstream Downstream Signaling BTK->Downstream PLCg2->Downstream AKT->Downstream ERK->Downstream Response Cellular Responses (e.g., Cytokine Release, Proliferation) Downstream->Response

Caption: Overview of the SYK signaling cascade.

Conclusion

This compound is a highly potent and selective SYK inhibitor that serves as an invaluable research tool for dissecting the role of SYK in autoimmune and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate the design and execution of preclinical studies aimed at exploring the therapeutic potential of SYK inhibition. The ATP-competitive mechanism and favorable selectivity profile of this compound make it a strong candidate for further investigation in the development of novel treatments for a range of immunological disorders.[2]

References

The ATP-Competitive Inhibition Mechanism of RO9021: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 is a small molecule inhibitor with demonstrated activity against multiple protein kinases, positioning it as a compound of interest in both infectious disease and immunology. This technical guide provides an in-depth overview of the ATP-competitive inhibition mechanism of this compound against two key targets: Spleen Tyrosine Kinase (SYK) and the Mycobacterium tuberculosis protein kinase G (PknG). The following sections detail the quantitative inhibitory profile of this compound, the experimental methodologies used to determine its mechanism, and the signaling pathways it modulates.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against both SYK and PknG. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseInhibitorIC50Assay TypeReference
Spleen Tyrosine Kinase (SYK)This compound8 nMRadiometric (33P-ATP)[1]
M. tuberculosis Protein Kinase G (PknG)This compound4.4 ± 1.1 µMLuminescence-based (ADP-Glo)[1][2][3][4][5][6]

Furthermore, the selectivity of this compound has been profiled against a panel of 392 non-mutant kinases. At a concentration of 1 µM, this compound demonstrated high selectivity for SYK, with significant inhibition of a limited number of other kinases. The results are presented in the table below as percentage inhibition.

KinaseInhibition at 1 µM this compound (%)
SYK>99
LOK>99
MUSK>99
SLK>99
TNK1>99
FAK90-99
PYK290-99
GCK90-99
MINK90-99
TNIK90-99
FLT451-90
KDR51-90
KIT51-90
MER51-90
TYRO351-90
AXL51-90
CSF1R51-90
FLT351-90
LYN51-90
SRC51-90
YES51-90
ABL51-90
ARG51-90
CLK251-90
DYRK1A51-90
DYRK1B51-90
HIPK151-90
HIPK251-90
HIPK351-90
HOME51-90
MKK151-90
MKK251-90
MKK351-90
MKK451-90
MKK551-90
MKK651-90
MKK751-90
STK1051-90
YSK151-90

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor for both SYK and PknG. This mechanism involves the binding of this compound to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and subsequent phosphorylation of target substrates.

SYK Inhibition

For SYK, the ATP-competitive mechanism is well-established through enzymatic assays and co-crystallization studies.[1][5][7] this compound was identified as a novel ATP-competitive inhibitor of SYK, with the chemical name 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[5][7] The crystal structure of this compound in complex with SYK confirms its binding within the ATP-binding site.[1]

PknG Inhibition

In the case of PknG from Mycobacterium tuberculosis, the ATP-competitive inhibition mechanism of this compound is supported by computational modeling.[1][2][3][4][5][6] Molecular docking studies predict that this compound binds to the ATP-binding pocket of PknG, and molecular dynamics simulations indicate the stability of this interaction.[1][2][3][4][6] This binding is thought to be analogous to that of the known PknG inhibitor, AX20017.[2][3][4][6]

Experimental Protocols

SYK Enzymatic Assay (Radiometric)
  • Objective: To determine the in vitro inhibitory activity of this compound against SYK.

  • Materials: Recombinant SYK enzyme, SYK substrate peptide, 33P-ATP, this compound.

  • Procedure:

    • SYK enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the SYK substrate peptide and 33P-ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the incorporation of 33P into the substrate peptide is measured.

    • The IC50 value is calculated from the dose-response curve.[1]

PknG Kinase Assay (ADP-Glo™)
  • Objective: To determine the in vitro inhibitory activity of this compound against M. tuberculosis PknG.

  • Materials: Recombinant PknG enzyme, substrate (e.g., GarA), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, this compound.

  • Procedure:

    • PknG is incubated with varying concentrations of this compound in a kinase buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is incubated at room temperature.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured.

    • The IC50 value is determined by fitting the luminescence signal to the inhibitor concentrations.[8]

Virtual Screening and Molecular Docking for PknG
  • Objective: To identify potential PknG inhibitors and predict their binding mode.

  • Methodology:

    • Pharmacophore-based virtual screening: A 3D pharmacophore model was generated based on the known PknG inhibitor AX20017. This model was used to screen a large chemical database (e.g., CHEMBL) to identify compounds with similar chemical features.[2][4][6]

    • Molecular Docking: The identified hits from the virtual screen were then docked into the ATP-binding site of the PknG crystal structure (PDB: 2PZI) using software like AutoDock Vina. The docking poses were evaluated based on their binding affinity scores and interactions with key residues in the active site.[6][8]

    • Candidate Selection: Compounds with favorable binding energies and interactions were selected for in vitro testing.[1][2][3][4]

Signaling Pathways and Experimental Workflows

SYK Signaling Pathways

This compound has been shown to inhibit signaling pathways downstream of several immunoreceptors where SYK plays a crucial role. These include B-cell receptor (BCR), Fc receptor (FcγR and FcεR), and Toll-like receptor 9 (TLR9) signaling.[5][7]

SYK_Signaling_Pathways cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling cluster_TLR9 Toll-Like Receptor 9 (TLR9) Signaling BCR BCR LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding SYK_BCR SYK BCR->SYK_BCR Recruitment & Activation LYN_SRC->BCR ITAM Phosphorylation Downstream_BCR Downstream Signaling (e.g., PLCγ2, BTK) SYK_BCR->Downstream_BCR RO9021_BCR This compound RO9021_BCR->SYK_BCR FcR FcγR / FcεR SYK_FcR SYK FcR->SYK_FcR Immune Complex Binding & ITAM Phosphorylation Downstream_FcR Downstream Signaling (e.g., Degranulation) SYK_FcR->Downstream_FcR RO9021_FcR This compound RO9021_FcR->SYK_FcR TLR9 TLR9 SYK_TLR9 SYK TLR9->SYK_TLR9 CpG DNA Activation Downstream_TLR9 Type I Interferon Production SYK_TLR9->Downstream_TLR9 RO9021_TLR9 This compound RO9021_TLR9->SYK_TLR9

Caption: SYK signaling pathways inhibited by this compound.

PknG-Mediated Phagosome Maturation Blockage

In Mycobacterium tuberculosis, PknG plays a vital role in the pathogen's survival within macrophages by preventing the fusion of the phagosome with the lysosome. This compound inhibits this function of PknG.

PknG_Pathway Mtb Mycobacterium tuberculosis (in macrophage) PknG PknG Mtb->PknG Secretes Phagosome Phagosome Maturation Blocked PknG->Phagosome Phagolysosome Phagosome-Lysosome Fusion PknG->Phagolysosome Inhibits This compound This compound This compound->PknG Mtb_Survival Mycobacterial Survival Phagosome->Mtb_Survival Mtb_Death Mycobacterial Death Phagolysosome->Mtb_Death

Caption: PknG's role in mycobacterial survival and its inhibition by this compound.

Experimental Workflow for PknG Inhibitor Identification

The identification of this compound as a PknG inhibitor followed a computational and in vitro experimental workflow.

PknG_Inhibitor_Workflow Start Chemical Database (1.5 Million Compounds) VirtualScreening Pharmacophore-Based Virtual Screening Start->VirtualScreening Hits1 689 Candidates VirtualScreening->Hits1 MolecularDocking Molecular Docking (PknG ATP-binding site) Hits1->MolecularDocking Hits2 62 Promising Compounds MolecularDocking->Hits2 CandidateSelection Candidate Selection (Binding affinity, availability) Hits2->CandidateSelection Hits3 14 Compounds for In Vitro Testing CandidateSelection->Hits3 InVitroAssay In Vitro PknG Kinase Assay Hits3->InVitroAssay Result This compound Identified as PknG Inhibitor (IC50 = 4.4 µM) InVitroAssay->Result

Caption: Workflow for the identification of this compound as a PknG inhibitor.

Conclusion

This compound is a potent ATP-competitive inhibitor of Spleen Tyrosine Kinase and a promising inhibitor of Mycobacterium tuberculosis Protein Kinase G. Its high selectivity for SYK makes it a valuable tool for studying immunoreceptor signaling and a potential therapeutic candidate for autoimmune and inflammatory diseases. The identification of its activity against PknG opens avenues for the development of novel anti-tuberculosis agents. Further kinetic studies to experimentally confirm the ATP-competitive inhibition mechanism for PknG would be a valuable next step in its characterization.

References

RO9021 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

The designation RO9021 has been attributed to two distinct molecular entities, each with a unique chemical structure and biological target. One, a potential therapeutic agent against Mycobacterium tuberculosis, inhibits the protein kinase G (PknG). The other is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a key player in immune signaling. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of both compounds, presenting a clear distinction between these two important research molecules.

Part 1: this compound (CHEMBL3237561) - A PknG Inhibitor for Tuberculosis Research

Identified through a pharmacophore-based virtual screening, this iteration of this compound has emerged as a promising inhibitor of Mycobacterium tuberculosis PknG, a serine/threonine protein kinase essential for the survival of the bacterium within host macrophages.[1][2][3][4][5]

Chemical Structure and Properties
Biological Activity

This compound (CHEMBL3237561) demonstrates a dose-dependent inhibitory effect on PknG activity.[1][6][7] In in-vitro assays, it exhibits a half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM.[1][2][4][6][7] Its activity is comparable to the known PknG inhibitor, AX20017, which has a reported IC50 of 0.39 μM.[8][9] The inhibition of PknG is a key strategy in developing new anti-tuberculosis drugs, as this kinase plays a crucial role in preventing the fusion of phagosomes with lysosomes, thereby allowing the mycobacteria to evade degradation by the host's immune cells.[10][11][12]

Quantitative Data Summary
CompoundTargetIC50
This compound (CHEMBL3237561)M. tuberculosis PknG4.4 ± 1.1 μM[1][2][4][6][7]
AX20017 (Reference Inhibitor)M. tuberculosis PknG0.39 μM[8][9]
Experimental Protocols

PknG Kinase Activity Assay (General Overview):

The inhibitory activity of this compound on PknG was likely determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. A generalized protocol for such an assay would involve:

  • Reaction Setup: A reaction mixture is prepared containing PknG enzyme, a suitable substrate (such as GarA), ATP, and the test compound (this compound) at varying concentrations.[2]

  • Kinase Reaction: The reaction is incubated to allow the kinase to phosphorylate the substrate.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, and the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, is measured.

  • IC50 Determination: The luminescence data is plotted against the inhibitor concentration to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

Below are graphical representations of the PknG signaling pathway and a typical experimental workflow for identifying PknG inhibitors.

PknG_Signaling_Pathway cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb_degradation Mycobacterium Degradation Phagolysosome->Mtb_degradation Mtb M. tuberculosis PknG PknG Mtb->PknG expresses PknG->Phagosome inhibits fusion RO9021_PknG This compound (CHEMBL3237561) RO9021_PknG->PknG inhibits

Caption: PknG's role in inhibiting phagosome-lysosome fusion.

PknG_Inhibitor_Screening_Workflow Virtual_Screening Virtual Screening of Compound Library Hit_Identification Identification of Potential Hits Virtual_Screening->Hit_Identification In_Vitro_Assay In Vitro PknG Kinase Assay Hit_Identification->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Lead_Compound Lead Compound (this compound) IC50_Determination->Lead_Compound

Caption: Workflow for identifying PknG inhibitors.

Part 2: this compound - A Selective SYK Inhibitor for Autoimmune Diseases

The second molecule designated as this compound is a potent, ATP-competitive, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK).[13][14][15][16][17] This compound has been investigated for its potential in treating autoimmune and inflammatory diseases.

Chemical Structure and Properties
  • IUPAC Name: 6-((1R,2S)-2-aminocyclohexylamino)-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxamide[16][18]

  • CAS Number: 1446790-62-0[13][14][15]

  • Molecular Formula: C18H25N7O[14][15]

  • Molecular Weight: 355.44 g/mol [14][15]

Biological Activity

This compound is a highly selective inhibitor of SYK, with an average IC50 of 5.6 nM.[13][14][15][17] It demonstrates high selectivity, with SYK being the only kinase significantly inhibited out of a panel of 392 kinases at a 99% inhibition level.[14][15] This selectivity is crucial for minimizing off-target effects.

The inhibition of SYK by this compound has been shown to suppress B-cell receptor (BCR) signaling, FcγR signaling in monocytes, and FcεR signaling in mast cells.[13][16] Specifically, it inhibits the anti-IgM induced phosphorylation of downstream signaling proteins such as BTK, PLCγ2, AKT, and ERK.[14][15][17] In a functional assay measuring FcεR-mediated mast cell activation and degranulation, this compound exhibited an IC50 of 22.8 ± 1.7 nM.[14][15][17] Furthermore, this compound has been shown to block osteoclastogenesis in vitro and inhibit arthritis progression in a mouse model of collagen-induced arthritis (mCIA) when administered orally.[13][16]

Quantitative Data Summary
Target/AssayIC50 / EC50
SYK Kinase Activity5.6 nM (average IC50)[13][14][15][17]
FcεR-mediated Mast Cell Degranulation22.8 ± 1.7 nM (IC50)[14][15][17]
Experimental Protocols

SYK Enzymatic Assay (General Overview):

The enzymatic activity of SYK and the inhibitory effect of this compound were likely assessed using a radioisotope-based filter binding assay. A general protocol would be:

  • Reaction Mixture: A reaction buffer is prepared containing recombinant SYK enzyme, a specific peptide substrate, [γ-33P]ATP, and varying concentrations of this compound.

  • Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for the transfer of the radiolabeled phosphate (B84403) group from ATP to the substrate.

  • Reaction Termination and Separation: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: The amount of radioactivity retained on the filter, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.

  • IC50 Calculation: The data is analyzed to determine the concentration of this compound that causes 50% inhibition of SYK activity.[18]

FcεR-Mediated Mast Cell Degranulation Assay (General Overview):

This assay assesses the functional consequence of SYK inhibition on mast cell activation. A typical protocol would involve:

  • Cell Culture and Sensitization: Mast cells (e.g., RBL-2H3) are cultured and sensitized with an IgE antibody.

  • Inhibitor Treatment: The sensitized cells are pre-incubated with different concentrations of this compound.

  • Activation: The cells are then stimulated with an antigen that cross-links the IgE bound to the FcεR, triggering degranulation.

  • Degranulation Measurement: The extent of degranulation is quantified by measuring the release of a marker enzyme, such as β-hexosaminidase, into the cell supernatant.

  • IC50 Determination: The results are used to calculate the IC50 of this compound for inhibiting mast cell degranulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SYK signaling pathway in B-cells and a general workflow for evaluating SYK inhibitors.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK BCR->SYK activates Downstream_Signaling Downstream Signaling (BTK, PLCγ2, AKT, ERK) SYK->Downstream_Signaling RO9021_SYK This compound RO9021_SYK->SYK inhibits Cellular_Response Cellular Response (e.g., Proliferation, Antibody Production) Downstream_Signaling->Cellular_Response

Caption: Simplified SYK signaling pathway in B-cells.

SYK_Inhibitor_Evaluation_Workflow Enzymatic_Assay SYK Enzymatic Assay (IC50) Kinase_Selectivity Kinase Selectivity Profiling Enzymatic_Assay->Kinase_Selectivity Cellular_Assay Cell-Based Assays (e.g., Mast Cell Degranulation) Kinase_Selectivity->Cellular_Assay In_Vivo_Model In Vivo Animal Model (e.g., CIA) Cellular_Assay->In_Vivo_Model PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics In_Vivo_Model->PK_PD_Analysis

Caption: Evaluation workflow for a SYK inhibitor.

References

In Vitro Biological Activity of RO9021: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 (CHEMBL3237561) has been identified as a potent in vitro inhibitor of the Mycobacterium tuberculosis (Mtb) serine/threonine protein kinase G (PknG).[1][2][3] PknG is a crucial enzyme for the survival of Mtb within macrophages, playing a key role in preventing the pathogen from entering a latent stage.[1][2][3] As such, PknG is a significant therapeutic target for the development of new anti-tuberculosis drugs.[1][2][3] This document provides a detailed summary of the in vitro biological activity of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against Mtb PknG in a dose-dependent manner. The compound demonstrated activity comparable to the known PknG inhibitor, AX20017.[1][2][4][5]

CompoundTarget KinaseAssay TypeIC50 (µM)Reference
This compound M. tuberculosis PknGBiochemical Kinase Assay4.4 ± 1.1[1][2][4][5]
AX20017M. tuberculosis PknGBiochemical Kinase Assay(Comparator)[1][2][4][5]

Mechanism of Action & Signaling Pathway

In Mycobacterium tuberculosis, PknG is a virulence factor that allows the bacterium to survive inside host macrophages. It achieves this by interfering with the host's phagosome-lysosome fusion process. By inhibiting PknG, this compound is proposed to disrupt this protective mechanism, thereby hindering the bacterium's ability to establish a long-term latent infection.[1][2][3] Molecular docking studies predict that this compound binds to the ATP-binding pocket of the PknG kinase domain.[6][7] The compound is predicted to form hydrogen bonds with key residues in the hinge region, specifically Glu233 and Val235, which is a crucial interaction pattern for kinase inhibition.[4][6]

PknG_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Macrophage Host Macrophage PknG PknG Kinase Phagosome Phagosome Maturation PknG->Phagosome Inhibits Lysosome Lysosome Fusion Phagosome->Lysosome prevents Survival Mtb Survival & Latency Lysosome->Survival enables This compound This compound This compound->PknG Inhibits

Caption: Proposed mechanism of this compound action on the Mtb PknG pathway.

Experimental Protocols

The in vitro activity of this compound was determined through a series of computational and biochemical assays.

Virtual Screening and Compound Selection

A pharmacophore-based virtual screening was conducted to identify potential PknG inhibitors from a large chemical library (1.5 million molecules).[1][2] This was followed by molecular docking simulations to predict the binding affinities of the candidates.[1][2][4] this compound was selected from a final list of 14 compounds for in vitro testing based on its predicted binding mode, commercial availability, and previously reported biological activities.[1][2][4]

Virtual_Screening_Workflow A 1.5M Compounds (CHEMBL21 Database) B Pharmacophore-Based Virtual Screening A->B C 689 Candidates Identified B->C D Molecular Docking (PknG Binding Site) C->D E 62 Promising Compounds D->E F Selection based on Availability & Activity E->F G 14 Compounds for In Vitro Assay F->G H This compound Identified G->H

Caption: Workflow for the identification of this compound as a PknG inhibitor.
In Vitro PknG Kinase Inhibition Assay

The direct inhibitory effect of this compound on PknG kinase activity was quantified using a biochemical assay.

  • Objective: To measure the dose-dependent inhibition of PknG kinase activity by this compound.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the PknG enzyme. The level of phosphorylation is quantified, and the reduction in this signal in the presence of an inhibitor is used to calculate the IC50 value. While the specific format (e.g., radiometric, fluorescence-based) is not detailed in the provided abstracts, a typical kinase assay protocol is outlined below.

  • Materials:

    • Recombinant M. tuberculosis PknG enzyme.

    • Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in conjunction with an ADP-detecting reagent).

    • This compound and comparator compound (AX20017) at various concentrations.

    • Kinase reaction buffer.

    • Detection reagents and instrumentation (e.g., scintillation counter, multi-mode plate reader).

  • Procedure:

    • A reaction mixture is prepared containing the PknG enzyme, the kinase buffer, and the specific substrate.

    • This compound is added to the wells of a microplate at serially diluted concentrations. Control wells contain DMSO (vehicle) or the comparator inhibitor.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1 hour).[5]

    • The reaction is stopped.

    • The amount of substrate phosphorylation is quantified.

    • The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

This compound is a validated in vitro inhibitor of Mycobacterium tuberculosis PknG with a micromolar IC50 value.[1][5] Its identification through a combination of computational screening and biochemical validation highlights its potential as a candidate for the development of novel anti-tuberculosis therapeutics.[1][2][3] The compound acts by directly inhibiting the kinase activity of PknG, a key virulence factor, thereby representing a promising mechanism for combating Mtb infection.[1][2][3]

References

RO9021: A Dual-Targeting Inhibitor with Therapeutic Potential in Autoimmune Disease and Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of RO9021

Abstract

This compound is a small molecule inhibitor with a compelling dual-target discovery history. Initially developed and characterized as a potent and selective inhibitor of spleen tyrosine kinase (SYK) for the treatment of autoimmune diseases, it was later identified through a separate research effort as an inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key enzyme for the survival of the tuberculosis pathogen within host cells. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound in both therapeutic contexts, presenting key data, experimental methodologies, and visual representations of its activity.

Discovery and Development as a Spleen Tyrosine Kinase (SYK) Inhibitor

The initial discovery of this compound, chemically identified as 6-((1R,2S)-2-amino-cyclohexylamino)-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide, was as a novel, orally bioavailable ATP-competitive inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a critical mediator of intracellular signaling downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors, making it an attractive target for the treatment of autoimmune and inflammatory disorders.[1]

Preclinical Characterization and In Vitro Activity

This compound demonstrated potent inhibition of SYK enzymatic activity.[2][3] Its high selectivity was confirmed through kinome scanning against a panel of 392 non-mutant kinases, where SYK was the only kinase inhibited by more than 99% at a 1 µM concentration.[4] The compound also showed potent activity in cell-based assays, inhibiting BCR signaling, FcγR signaling in monocytes, and FcεR-mediated mast cell activation.[1][4]

In Vivo Efficacy in a Model of Rheumatoid Arthritis

In a mouse model of collagen-induced arthritis (mCIA), oral administration of this compound led to a significant inhibition of arthritis progression. This in vivo efficacy correlated with pharmacokinetic and pharmacodynamic markers, demonstrating the compound's potential as a therapeutic agent for autoimmune diseases like rheumatoid arthritis.[1][2]

Quantitative Data: SYK Inhibition
ParameterValueAssay SystemReference
IC50 (SYK) 5.6 nMRadiometric kinase assay[4]
IC50 (FcεR-mediated mast cell degranulation) 22.8 ± 1.7 nMCell-based assay[4]
Kinome Selectivity (S-score at 1 µM) S(99) = 0.003, S(90) = 0.015KinomeScan (392 kinases)[4]
Experimental Protocols: Key Assays

SYK Radiometric Kinase Assay: The inhibitory potency of this compound against SYK was determined using a radiometric assay with inactive SYK kinase. The enzyme was first dephosphorylated with PTP1B phosphatase. The kinase reaction was then initiated by adding a substrate cocktail containing 20 µM ATP, 0.025 µCi of 33P-γ-ATP, and 10 µM of a biotinylated synthetic peptide substrate. The reaction was allowed to proceed for 30 minutes, and the resulting incorporation of 33P into the peptide was quantified using a top counter.[4]

Collagen-Induced Arthritis (mCIA) Mouse Model: The in vivo efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis. Arthritis was induced in mice, and the effect of oral administration of this compound on the progression of the disease was monitored. Pharmacokinetic and pharmacodynamic analyses were conducted to establish a correlation between drug exposure and therapeutic effect.[1][2]

Signaling Pathway and Experimental Workflow

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK FcR Fc Receptor (FcR) FcR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 AKT AKT SYK->AKT ERK ERK SYK->ERK Immune_Response Immune Cell Activation & Proliferation BTK->Immune_Response PLCg2->Immune_Response AKT->Immune_Response ERK->Immune_Response This compound This compound This compound->SYK

SYK Signaling Pathway Inhibition by this compound.

Discovery and Development as a Mycobacterium tuberculosis PknG Inhibitor

In a separate line of research, this compound (with the ChEMBL identifier CHEMBL3237561) was identified as a potential inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).[3][5][6][7] PknG is a serine/threonine protein kinase that plays a crucial role in the survival of M. tuberculosis within host macrophages by preventing the fusion of the phagosome with the lysosome.[5][8] This makes PknG a promising target for the development of new anti-tuberculosis drugs.

Virtual Screening and In Vitro Validation

This compound was identified through a pharmacophore-based virtual screening of a large chemical library containing approximately 1.5 million molecules.[3][5][6] This computational approach was followed by molecular docking studies, which predicted a stable binding of this compound to the ATP-binding site of PknG.[3][8] Subsequent in vitro biochemical assays confirmed that this compound is a dose-dependent inhibitor of PknG kinase activity, with a potency comparable to the known PknG inhibitor AX20017.[3][5][6]

Quantitative Data: PknG Inhibition
ParameterValueMethodReference
IC50 (PknG) 4.4 ± 1.1 µMIn vitro kinase assay[3][5][6]
Estimated Binding Affinity -7.54 kcal/mol (for a set of 62 compounds including this compound)Molecular Docking[3][5][6]
Experimental Protocols: Key Assays

Pharmacophore-Based Virtual Screening: A structure-based pharmacophore model was generated using the known PknG-ligand complex (PDB ID: 2PZI). This model was used to screen the CHEMBL21 database of 1,578,014 molecules. The initial screening identified 689 potential candidates.[3][5]

Molecular Docking: The candidates from the virtual screening were subjected to molecular docking against the PknG crystal structure to predict their binding modes and affinities. This led to the selection of 62 promising compounds.[3][5]

In Vitro PknG Kinase Assay: The inhibitory activity of this compound against PknG was evaluated in a biochemical assay. The kinase activity was measured in the presence of varying concentrations of the inhibitor, and the IC50 value was determined.[3][6]

Signaling Pathway and Experimental Workflow

PknG_Pathway Mtb Mycobacterium tuberculosis (in macrophage) PknG PknG Secretion Mtb->PknG Phagosome Phagosome Maturation Block PknG->Phagosome Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Survival Mtb Survival & Replication Phagosome->Survival Lysosome Lysosome Lysosome->Fusion This compound This compound This compound->PknG

Role of PknG in M. tuberculosis Survival.

Discovery_Workflow Database CHEMBL21 Database (~1.5M molecules) Pharmacophore Pharmacophore-Based Virtual Screening Database->Pharmacophore Hits1 689 Candidates Pharmacophore->Hits1 Docking Molecular Docking Hits1->Docking Hits2 62 Promising Compounds Docking->Hits2 Selection Selection based on Activity & Availability Hits2->Selection Hits3 14 Compounds Selection->Hits3 InVitro In Vitro Biochemical Assay Hits3->InVitro This compound Identification of this compound as PknG Inhibitor InVitro->this compound

Discovery Workflow for this compound as a PknG Inhibitor.

Synthesis and Future Directions

The dual activity of this compound presents both opportunities and challenges. While its efficacy as a SYK inhibitor has been demonstrated in preclinical models of autoimmune disease, its development status for this indication is not publicly disclosed in the available literature.

In the context of tuberculosis, this compound serves as a promising hit compound.[3][5][6] The researchers who identified its anti-PknG activity noted that its known role as a SYK inhibitor would necessitate chemical modifications to improve its selectivity for the mycobacterial target over the human kinase to minimize potential side effects.[6] The favorable pharmacokinetic properties of this compound make it an excellent starting point for the design of more selective PknG inhibitors for the development of novel anti-tuberculosis therapies.[3][6]

Conclusion

The story of this compound is a testament to the multifaceted nature of modern drug discovery. A compound initially designed and developed for one therapeutic area—autoimmune disease—has been found to have potential in another critical area of unmet medical need—tuberculosis. This technical guide has provided a detailed overview of the discovery, preclinical characterization, and proposed mechanisms of action of this compound as both a SYK and a PknG inhibitor. Further research and development will be crucial to determine the ultimate therapeutic utility of this intriguing dual-targeting molecule.

References

The Lynchpin of B-Cell Activation: A Technical Guide to SYK in BCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (SYK) stands as a central and indispensable player in the intricate signaling cascade initiated by the B-cell receptor (BCR). Its activation is a critical checkpoint that governs the fate of B-cells, dictating responses from proliferation and differentiation to anergy and apoptosis. This technical guide provides an in-depth exploration of the multifaceted role of SYK in BCR signaling pathways, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanics of SYK activation, its downstream signaling networks, and the profound consequences of its dysregulation in disease. This guide incorporates quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding of this pivotal kinase.

Core Concepts in SYK-Mediated BCR Signaling

Antigen binding to the BCR initiates a rapid and tightly regulated signaling cascade. The initial event is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated Igα (CD79a) and Igβ (CD79b) chains by Src-family kinases, such as LYN.[1][2] This phosphorylation creates docking sites for the tandem SH2 domains of SYK, recruiting it to the BCR complex.[2][3][4] This recruitment is a critical first step, bringing SYK into proximity with its activators and substrates.

Upon binding to the phosphorylated ITAMs, SYK undergoes a conformational change that relieves autoinhibition and exposes its catalytic domain.[2] Full activation of SYK is achieved through a combination of trans-phosphorylation by Src-family kinases and autophosphorylation.[2][5] Key autophosphorylation sites, such as Y525 and Y526 (in human SYK) within the activation loop of the kinase domain, are crucial for stabilizing the active conformation and amplifying its catalytic activity.[2][3][4]

Once activated, SYK acts as a potent signaling hub, phosphorylating a multitude of downstream substrates that propagate the signal and orchestrate diverse cellular responses. This includes the activation of key signaling pathways that control B-cell proliferation, differentiation, survival, and antibody production.[1][6]

Quantitative Data Summary

To provide a clear and comparative overview, the following tables summarize key quantitative data related to SYK's function and inhibition.

Table 1: Inhibitory Potency (IC50) of Selected SYK Inhibitors

InhibitorTarget Cell Line/AssayIC50Reference
Fostamatinib (B613848) (R788)DLBCL Cell Lines0.8 µM - 8.1 µM[7]
FostamatinibHepatocellular Carcinoma Cells20 µM - 35 µM[8]
Entospletinib (GS-9973)Pro-B-ALL and Pre-B-ALL Cell LinesComparable IC50 values[9]
PRT060318DLBCL Cell LinesVaries (sensitive vs. resistant lines)[10]
Syk-IN-1Purified SYK enzyme35 nM[11]
Syk Inhibitor IIPurified SYK enzyme41 nM[12]
DasatinibB lymphoma cellsVaries[13]

Table 2: Effects of SYK Deficiency on B-Cell Populations

B-Cell PopulationEffect of SYK DeficiencyQuantitative ChangeReference
Pro-B to Pre-B cell transitionPartial blockNot specified[6]
Immature to Mature B-cell transitionComplete blockNot specified[6]
Splenic B-cells~80% loss after 21 days (conditional knockout)~20% follicular B-cells persist[6]
Blood and Spleen B-cellsAbsence in IgHEL transgenic syk-/- miceNot specified[14]
Immature B-cells in Spleen (Syk-/-/3-83 chimeras)Very few detectedNot specified[15]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the BCR signaling cascade and the experimental approaches to study them, the following diagrams are provided in Graphviz DOT language.

BCR_SYK_Signaling cluster_cytoplasm Cytoplasm BCR BCR (IgM/IgD) IgA_IgB Igα/Igβ (CD79a/b) LYN LYN (Src-family kinase) IgA_IgB->LYN 2. ITAM Phosphorylation SYK SYK IgA_IgB->SYK LYN->IgA_IgB LYN->SYK Trans-phosphorylation SYK->SYK PI3K PI3K SYK->PI3K BLNK BLNK/SLP-65 SYK->BLNK 5. Phosphorylation PLCg2 PLCγ2 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg2->Downstream PI3K->Downstream VAV VAV VAV->Downstream BTK BTK BTK->Downstream BLNK->PLCg2 BLNK->VAV BLNK->BTK Antigen Antigen Antigen->BCR 1. Binding

Caption: BCR-SYK Signaling Cascade.

IP_Western_Blot_Workflow cluster_workflow Immunoprecipitation and Western Blot Workflow start 1. B-cell Lysis preclear 2. Pre-clearing (Optional) start->preclear ip 3. Immunoprecipitation (with anti-SYK antibody) preclear->ip wash 4. Washing ip->wash elute 5. Elution wash->elute sds_page 6. SDS-PAGE elute->sds_page transfer 7. Western Transfer sds_page->transfer probe 8. Probing (with anti-phosphotyrosine antibody) transfer->probe detect 9. Detection probe->detect

Caption: SYK Phosphorylation Analysis Workflow.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of signal transduction. The following section provides detailed methodologies for key experiments cited in the literature for the analysis of SYK function in BCR signaling.

Protocol 1: In Vitro SYK Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays designed to measure the activity of purified SYK enzyme and the inhibitory potential of compounds.[12][16][17]

A. Materials and Reagents:

  • Recombinant human SYK enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • SYK substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • SYK inhibitor of interest (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

B. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the SYK inhibitor in Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Thaw the recombinant SYK enzyme on ice and dilute to the desired working concentration in cold Kinase Buffer.

    • Prepare a 2X Substrate/ATP mixture in Kinase Buffer. The final concentrations of substrate and ATP should be at or near their respective Km values for SYK.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the SYK inhibitor dilution or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted SYK enzyme to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Immunoprecipitation and Western Blot for SYK Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of SYK in B-cells following BCR stimulation.[18][19][20][21][22]

A. Materials and Reagents:

  • B-cell culture

  • BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-SYK antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-phosphotyrosine antibody for Western blotting

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membrane

  • ECL Western blotting detection reagents

B. Step-by-Step Procedure:

  • Cell Stimulation and Lysis:

    • Stimulate B-cells with anti-IgM F(ab')2 fragments for the desired time points. Include an unstimulated control.

    • Wash cells with ice-cold PBS and lyse in ice-cold Lysis Buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-SYK antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the beads extensively with Lysis Buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Probe the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL detection system.

    • To confirm equal loading of SYK, the membrane can be stripped and re-probed with an anti-SYK antibody.

Protocol 3: Flow Cytometry for B-Cell Activation Markers

This protocol outlines the steps for analyzing the expression of B-cell activation markers, such as CD69 and CD86, by flow cytometry following BCR stimulation.[23][24][25][26][27]

A. Materials and Reagents:

  • B-cell culture

  • BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)

  • FACS Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., B220, CD19) and activation markers (e.g., CD69, CD86)

  • Fc block (e.g., anti-CD16/32 antibody)

  • Fixable viability dye

  • Flow cytometer

B. Step-by-Step Procedure:

  • Cell Stimulation:

    • Stimulate B-cells with anti-IgM F(ab')2 fragments for the desired time.

  • Cell Staining:

    • Harvest and wash the cells in FACS Buffer.

    • Stain with a fixable viability dye to exclude dead cells from the analysis.

    • Block Fc receptors with Fc block to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface and activation markers in the dark on ice.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies and resuspend in FACS Buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on live, single B-cells and quantify the expression of activation markers.

Protocol 4: Calcium Flux Measurement in B-Cells

This protocol describes the measurement of intracellular calcium mobilization in B-cells upon BCR stimulation using a fluorescent calcium indicator.[28][29][30][31][32]

A. Materials and Reagents:

  • B-cell suspension

  • Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

  • BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Flow cytometer capable of measuring fluorescence over time

B. Step-by-Step Procedure:

  • Cell Loading:

    • Resuspend B-cells in HBSS without calcium and magnesium.

    • Load the cells with the calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) and incubate in the dark at 37°C.

  • Cell Preparation for Analysis:

    • Wash the cells to remove excess dye and resuspend in HBSS with calcium and magnesium.

    • Allow the cells to rest in the dark at room temperature.

  • Data Acquisition:

    • Acquire a baseline fluorescence reading on the flow cytometer for a short period.

    • Briefly pause the acquisition, add the BCR stimulating agent, and immediately resume data acquisition to record the change in fluorescence over time.

    • As a positive control, add ionomycin to a separate aliquot of cells to induce maximal calcium influx.

    • As a negative control, pre-incubate cells with EGTA to chelate extracellular calcium.

  • Data Analysis:

    • Analyze the data by plotting the fluorescence intensity or ratio over time to visualize the calcium flux.

Conclusion

SYK is a cornerstone of B-cell biology, acting as a critical transducer of signals emanating from the B-cell receptor. Its intricate regulation and the diverse array of downstream pathways it controls underscore its importance in both normal immune function and in the pathogenesis of B-cell malignancies and autoimmune diseases. The methodologies and data presented in this technical guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced roles of SYK and to develop novel therapeutic strategies that target this pivotal kinase. A thorough understanding of the experimental approaches to dissect the SYK signaling network will continue to fuel advancements in our ability to modulate B-cell responses for therapeutic benefit.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO9021 has emerged as a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of intracellular signaling downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), playing a pivotal role in the activation and function of a wide range of immune cells. By targeting SYK, this compound presents a promising therapeutic strategy for a variety of inflammation-related and autoimmune disorders. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization.

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is essential for the signaling cascades of multiple immune cell receptors.[1] Its activation is a key step in the initiation and propagation of inflammatory responses. Consequently, inhibiting SYK activity is an attractive therapeutic approach for a multitude of inflammatory and autoimmune diseases.[1][2] this compound, a novel ATP-competitive inhibitor of SYK, has demonstrated significant potential in preclinical studies, effectively suppressing various innate and adaptive immune responses.[1][3] This document serves as an in-depth technical resource, summarizing the available data on this compound and providing detailed insights into its role in modulating inflammation.

Mechanism of Action: SYK Inhibition

This compound functions as a selective inhibitor of SYK, a key kinase in immunoreceptor signaling pathways.[1] Upon ligand binding to immunoreceptors such as the B-cell receptor (BCR) or Fc receptors on mast cells and monocytes, SYK is recruited and activated. This initiates a cascade of downstream signaling events crucial for immune cell function. This compound competitively binds to the ATP-binding pocket of SYK, preventing its kinase activity and thereby blocking these downstream signals.[1]

In Vitro Efficacy

A series of in vitro experiments have been conducted to characterize the inhibitory activity of this compound on various immune cell functions. The following tables summarize the key quantitative data and experimental protocols.

Inhibition of Fc Receptor (FcR) Signaling

This compound has been shown to effectively inhibit signaling downstream of FcγR on human monocytes and FcεR on human mast cells.[1]

Table 1: Inhibition of FcγR-Mediated TNFα Production in Human Monocytes [1]

ParameterValue
Endpoint TNFα Production
Cell Type Human Monocytes
Stimulus Crosslinking of FcγR
IC50 63 ± 19 nM
  • Cell Culture: Isolate human monocytes and culture in appropriate medium.

  • Compound Treatment: Pre-incubate monocytes with varying concentrations of this compound.

  • Stimulation: Induce FcγR crosslinking to stimulate TNFα production.

  • Quantification: Measure the concentration of TNFα in the cell supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Inhibition of B-Cell Receptor (BCR) Signaling

This compound effectively suppresses BCR signaling in human B-cells.[1] Treatment with this compound has been shown to inhibit the phosphorylation of key downstream signaling molecules, including BTK, PLCγ2, AKT, and ERK.[1]

  • Cell Culture: Use a human B-cell line (e.g., Ramos cells).

  • Compound Treatment: Pre-treat cells with this compound at a specified concentration (e.g., 1 µM).[1]

  • Stimulation: Stimulate BCR signaling using an anti-IgM antibody.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific antibodies for BTK, PLCγ2, AKT, and ERK.

  • Detection: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.

Modulation of Toll-Like Receptor (TLR) 9 Signaling

Interestingly, this compound has also been found to inhibit TLR9 signaling in human B-cells and plasmacytoid dendritic cells (pDCs), a pathway that is also dependent on SYK kinase function.[1] This inhibition leads to decreased differentiation of B-cells into plasmablasts and reduced immunoglobulin (IgM and IgG) production.[1] Furthermore, this compound potently inhibits the production of type I interferon by pDCs upon TLR9 activation.[1]

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The anti-inflammatory effects of this compound have been evaluated in a mouse model of collagen-induced arthritis (mCIA), a well-established animal model for rheumatoid arthritis.[1]

Study Design and Efficacy

Oral administration of this compound has been shown to inhibit the progression of arthritis in the mCIA model.[1] A clear correlation between the pharmacokinetic (PK) profile of the compound and its pharmacodynamic (PD) effects was observed.[1]

  • Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Compound Administration: Once arthritis is established, administer this compound orally at various doses and schedules.

  • Efficacy Assessment: Monitor the progression of arthritis by regularly scoring the severity of paw inflammation. Other endpoints can include measuring paw thickness and histological analysis of the joints.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at different time points after dosing to determine the plasma concentration of this compound. Correlate the drug exposure with the observed anti-arthritic effects.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

Signaling Pathways

SYK_Signaling_Pathways cluster_BCR BCR Signaling cluster_FcR FcR Signaling cluster_TLR9 TLR9 Signaling BCR BCR SYK_BCR SYK BCR->SYK_BCR BTK BTK SYK_BCR->BTK PLCg2 PLCγ2 SYK_BCR->PLCg2 AKT AKT SYK_BCR->AKT ERK ERK SYK_BCR->ERK RO9021_BCR This compound RO9021_BCR->SYK_BCR FcR FcR SYK_FcR SYK FcR->SYK_FcR Inflammation Inflammatory Response SYK_FcR->Inflammation RO9021_FcR This compound RO9021_FcR->SYK_FcR TLR9 TLR9 SYK_TLR9 SYK TLR9->SYK_TLR9 Bcell_Diff B-cell Differentiation (Plasmablasts, IgG, IgM) SYK_TLR9->Bcell_Diff IFN_prod Type I IFN Production (pDCs) SYK_TLR9->IFN_prod RO9021_TLR9 This compound RO9021_TLR9->SYK_TLR9

Caption: this compound inhibits SYK downstream of BCR, FcR, and TLR9.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FcR_assay FcR Signaling Assays (e.g., TNFα release) BCR_assay BCR Signaling Assays (e.g., Western Blot) TLR9_assay TLR9 Signaling Assays (e.g., B-cell differentiation) CIA_model Collagen-Induced Arthritis Model PK_PD PK/PD Analysis CIA_model->PK_PD This compound This compound This compound->FcR_assay This compound->BCR_assay This compound->TLR9_assay This compound->CIA_model

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a selective SYK inhibitor with potent activity in a range of in vitro and in vivo models of inflammation. Its ability to modulate signaling downstream of key immunoreceptors, including BCRs, FcRs, and TLR9, underscores its potential as a broad-acting anti-inflammatory agent. The efficacy demonstrated in the collagen-induced arthritis model further supports its development for the treatment of autoimmune diseases such as rheumatoid arthritis. This technical guide provides a foundational understanding of the preclinical profile of this compound, offering valuable insights for researchers and drug development professionals in the field of inflammation and immunology. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for RO9021 In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO9021 has been identified as a potent inhibitor of both the Mycobacterium tuberculosis serine/threonine protein kinase G (PknG) and human Spleen Tyrosine Kinase (SYK).[1][2] This dual activity presents opportunities for therapeutic development in infectious diseases and autoimmune disorders. This document provides detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound against these kinases, with a specific focus on a luminescence-based assay for PknG.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potency against two distinct kinases. Its inhibitory effect on PknG, a key virulence factor in Mycobacterium tuberculosis, makes it a promising candidate for the development of novel anti-tuberculosis therapies.[1][2] PknG is crucial for the survival of the bacteria within macrophages, and its inhibition can disrupt this process.[1][2]

Simultaneously, this compound is a highly potent and selective inhibitor of human Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signal transduction in various immune cells, and its dysregulation is implicated in autoimmune and inflammatory diseases. The high selectivity of this compound for SYK suggests its potential as a targeted therapy with a favorable safety profile.

These application notes provide the necessary information for researchers to conduct in vitro kinase assays to further investigate the inhibitory properties of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseOrganismIC50Assay MethodNotes
PknGMycobacterium tuberculosis4.4 ± 1.1 µMADP-Glo Luminescence AssayInhibition of PknG, a key bacterial virulence factor.
SYKHomo sapiens5.6 nMRadiometric AssayPotent inhibition of a key human immune signaling kinase.

Kinase Selectivity Profile

This compound has been profiled against a broad panel of 392 kinases and has demonstrated high selectivity for SYK. In a KinomeScan analysis, SYK was the only kinase to show 99% inhibition at a 1 µM concentration of this compound. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.

Signaling Pathway Context

The following diagram illustrates the central roles of PknG and SYK in their respective signaling pathways.

G Signaling Pathways of PknG and SYK cluster_0 Mycobacterium tuberculosis Pathogenesis cluster_1 Human Immune Cell Signaling PknG PknG GarA GarA PknG->GarA Phosphorylates Glutamine_Metabolism Glutamine Metabolism GarA->Glutamine_Metabolism Regulates Macrophage_Survival Bacterial Survival in Macrophage Glutamine_Metabolism->Macrophage_Survival BCR_FcR BCR / FcR SYK SYK BCR_FcR->SYK Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ2, VAV1) SYK->Downstream_Signaling Phosphorylates Immune_Response Immune Response (e.g., Proliferation, Cytokine Release) Downstream_Signaling->Immune_Response RO9021_PknG This compound RO9021_PknG->PknG Inhibits RO9021_SYK This compound RO9021_SYK->SYK Inhibits

PknG and SYK Signaling Pathways

Experimental Protocols

In Vitro Kinase Assay for PknG Inhibition using ADP-Glo™

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against Mycobacterium tuberculosis PknG. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant PknG enzyme

  • Recombinant GarA substrate

  • This compound compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow Diagram:

G ADP-Glo In Vitro Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, this compound) B Dispense this compound Dilutions into Assay Plate A->B C Add PknG Enzyme and GarA Substrate Mixture B->C D Initiate Kinase Reaction by Adding ATP C->D E Incubate at 37°C for 40 min D->E F Stop Reaction and Deplete ATP with ADP-Glo™ Reagent E->F G Incubate at RT for 40 min F->G H Convert ADP to ATP and Generate Luminescence with Kinase Detection Reagent G->H I Incubate at RT for 30-60 min H->I J Measure Luminescence I->J K Data Analysis (IC50 Determination) J->K

ADP-Glo Kinase Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the Kinase Reaction Buffer.

    • Prepare a solution of PknG enzyme at a final concentration of 170 nM in the Kinase Reaction Buffer.

    • Prepare a solution of GarA substrate at a final concentration of 7 µM in the Kinase Reaction Buffer.

    • Prepare a solution of ATP at a final concentration of 10 µM in the Kinase Reaction Buffer.

  • Assay Procedure:

    • To the wells of a white, opaque assay plate, add 2.5 µL of the this compound serial dilutions. Include wells with buffer and DMSO as negative and vehicle controls, respectively.

    • Add 5 µL of the PknG and GarA mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The total reaction volume is 10 µL.

    • Incubate the plate at 37°C for 40 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound's inhibitory activity against PknG and SYK. The detailed ADP-Glo™ assay protocol for PknG allows for a robust and sensitive determination of its inhibitory potency. The high selectivity of this compound for SYK, coupled with its activity against a key mycobacterial kinase, underscores its potential as a versatile therapeutic lead compound. These methods can be adapted to screen other potential inhibitors and to further elucidate the mechanism of action of this compound.

References

Application Note: ADP-Glo™ Luminescence-Based Assay for Characterizing the Kinase Inhibitor RO9021

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinase inhibitors are a cornerstone of modern drug discovery, targeting enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, making them critical therapeutic targets. RO9021 is a potent, ATP-competitive small molecule inhibitor with demonstrated activity against Spleen Tyrosine Kinase (SYK) and Mycobacterium tuberculosis protein kinase G (PknG).[1][2] Characterizing the potency and selectivity of such inhibitors requires robust and sensitive biochemical assays.

The ADP-Glo™ Kinase Assay is a versatile, luminescence-based platform ideal for measuring kinase activity and profiling inhibitors.[3][4] The assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity.[3] Its high sensitivity and broad dynamic range make it suitable for high-throughput screening and detailed mechanistic studies of inhibitors like this compound.[5][6] This document provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the inhibitory activity of this compound against a target kinase.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP generated in a kinase reaction. The luminescent signal produced is directly proportional to kinase activity.[3]

  • Step 1: Kinase Reaction, Termination, and ATP Depletion. The kinase reaction is performed with the enzyme, substrate, ATP, and the inhibitor (e.g., this compound). After incubation, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP.[3][4]

  • Step 2: ADP Conversion and Luminescence Detection. The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to catalyze the conversion of luciferin (B1168401) into oxyluciferin, generating a stable, "glow-type" luminescent signal.[3][7] The light output is measured by a luminometer and directly correlates with the initial kinase activity.

ADP_Glo_Principle cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: Signal Generation Kinase Kinase + Substrate ADP ADP (Product) Kinase->ADP Phosphorylation ATP ATP ATP->Kinase Unconsumed_ATP Unconsumed ATP Inhibitor This compound (Inhibitor) Inhibitor->Kinase Inhibition Add_ADP_Glo Add ADP-Glo™ Reagent ADP->Add_ADP_Glo Unconsumed_ATP->Add_ADP_Glo Depleted Depleted Remaining ADP (Signal Source) Add_ADP_Glo->Depleted Add_Detection Add Kinase Detection Reagent Depleted->Add_Detection New_ATP ADP → ATP Add_Detection->New_ATP Light ATP + Luciferin → Light New_ATP->Light Luminometer Luminometer Light->Luminometer

Figure 1. Principle of the two-step ADP-Glo™ Kinase Assay.

Application: Determining the IC₅₀ of this compound against PknG

This protocol is adapted from a study that successfully used the ADP-Glo™ assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Mycobacterium tuberculosis protein kinase G (PknG).[8][9][10] The IC₅₀ value is a critical measure of an inhibitor's potency.

Data Presentation

The inhibitory effect of this compound on PknG kinase activity was found to be dose-dependent, yielding a relative IC₅₀ value that indicates its potency.[8][11][12]

CompoundTarget KinaseSubstrateAssay PlatformResult (IC₅₀)Reference
This compound PknGGarAADP-Glo™ Assay4.4 ± 1.1 µM[8][9]
This compound SYKPeptideRadiometric (³³P-ATP)5.6 nM (average)[1][13]

Table 1: Summary of reported inhibitory potency for this compound against target kinases.

Experimental Protocols

This section provides a detailed methodology for determining the IC₅₀ value of this compound against the PknG kinase using the ADP-Glo™ Kinase Assay in a 384-well plate format.

Materials and Reagents
  • Kinase: Recombinant PknG[8]

  • Substrate: GarA[8]

  • Inhibitor: this compound, dissolved in 100% DMSO (10 mM stock)[8]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)[14]

  • ATP: Ultra-Pure ATP, 10 mM (included in kit)

  • Reaction Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4[8]

  • Plate: Solid white, low-volume, 384-well assay plate

  • Instrumentation: Multichannel pipettes, plate shaker, and a luminometer.

Reagent Preparation
  • 1X Kinase Reaction Buffer: Prepare the buffer as described above. Store on ice.

  • This compound Serial Dilution:

    • Perform a serial dilution of the 10 mM this compound stock solution in 1X Kinase Reaction Buffer to generate a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Substrate Solution:

    • Thaw PknG and GarA on ice.

    • Prepare a working solution of PknG (e.g., 170 nM final concentration) and GarA (e.g., 7 µM final concentration) in chilled 1X Kinase Reaction Buffer.[8] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP conversion).

  • ATP Solution:

    • Prepare a working solution of ATP (e.g., 10 µM final concentration) in 1X Kinase Reaction Buffer.[8]

  • ADP-Glo™ Reagents:

    • Equilibrate ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use.[3][14] Prepare the Kinase Detection Reagent according to the manufacturer's instructions.[5]

Assay Procedure

The following steps outline the procedure for a final kinase reaction volume of 5 µL. Volumes should be scaled appropriately for other plate formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[3][14]

Experimental_Workflow cluster_setup Plate Setup (384-well) cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Add 2.5 µL of this compound serial dilutions or vehicle (DMSO) to wells. B 2. Add 2.5 µL of PknG/GarA mix to all wells. C 3. Prepare control wells: - No-Inhibitor Control (Vehicle) - Background Control (No Enzyme) D 4. Initiate reaction by adding 5 µL of ATP solution. (Final volume = 10 µL) C->D E 5. Mix and incubate at 37°C for 40 minutes. D->E F 6. Equilibrate plate to RT. Add 10 µL ADP-Glo™ Reagent. E->F G 7. Mix and incubate at RT for 40-45 minutes. F->G H 8. Add 20 µL Kinase Detection Reagent. G->H I 9. Mix and incubate at RT for 30-45 minutes. H->I J 10. Read luminescence on a plate reader. I->J

Figure 2. Experimental workflow for the this compound inhibition assay.

  • Dispense Inhibitor: Add inhibitor dilutions and vehicle controls to the appropriate wells of a 384-well plate.

  • Add Enzyme/Substrate: Add the PknG/GarA mix to all wells except the background control wells. For background wells, add buffer without the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Mix the plate gently and incubate at 37°C for 40 minutes.[8]

  • Terminate Reaction: Equilibrate the plate to room temperature. Add ADP-Glo™ Reagent to all wells to stop the reaction.

  • ATP Depletion Incubation: Mix the plate and incubate at room temperature for 40-45 minutes.[8]

  • Signal Development: Add Kinase Detection Reagent to all wells.

  • Signal Stabilization: Mix the plate and incubate at room temperature for 30-45 minutes to allow the luminescent signal to stabilize.[8][15]

  • Read Luminescence: Measure the luminescence using a plate reader.

Data Analysis

The raw relative light unit (RLU) data is processed to determine inhibitor potency.

  • Background Subtraction: Subtract the average RLU of the background control (no enzyme) from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration:[8] % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_NoInhibitor))

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data_Analysis cluster_raw Raw Data cluster_calc Calculation cluster_fit Curve Fitting RawRLU RLU from Luminometer BkgSub 1. Background Subtraction (RLU_sample - RLU_no_enzyme) RawRLU->BkgSub Controls RLU from Controls: - No-Inhibitor (Max Signal) - No-Enzyme (Background) Controls->BkgSub PctInh 2. Calculate % Inhibition vs. No-Inhibitor Control BkgSub->PctInh Plot 3. Plot [% Inhibition] vs. [log(this compound)] PctInh->Plot Fit 4. Fit to Sigmoidal Dose-Response Curve Plot->Fit IC50 IC₅₀ Value Fit->IC50

Figure 3. Logical workflow for IC₅₀ data analysis.

Summary and Conclusion

The ADP-Glo™ Kinase Assay provides a robust, sensitive, and homogeneous method for characterizing the activity of kinase inhibitors like this compound.[6][16] The protocol detailed here, specifically for determining the IC₅₀ of this compound against PknG, demonstrates the assay's utility in drug discovery for quantifying inhibitor potency.[8] The straightforward two-step, mix-and-read format is highly amenable to automated high-throughput screening, enabling efficient primary screening and selectivity profiling of compound libraries.[3][16]

References

Application Notes and Protocols for RO9021 in Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signal transduction downstream of various immunoreceptors.[1][2][3] In human Peripheral Blood Mononuclear Cells (PBMCs), this compound has demonstrated significant effects on B-cell receptor (BCR) and Toll-like receptor (TLR) 9 signaling pathways, making it a valuable tool for studying immune regulation and a potential therapeutic agent for autoimmune diseases and inflammatory disorders.[1][2]

These application notes provide detailed protocols for utilizing this compound in human PBMCs to investigate its effects on key immunological pathways. The included methodologies are based on published findings and established laboratory procedures.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound on SYK Kinase

TargetAssay TypeIC50 (nM)Reference
SYK KinaseEnzymatic Assay5.6[1][3]

Table 2: Cellular Inhibitory Activity of this compound in Human PBMCs and Other Immune Cells

Pathway/Cell TypeStimulationReadoutIC50 (nM)Reference
BCR Signaling (Human PBMCs)anti-IgMCD69 Expression on CD20+ B-cells83[1]
BCR Signaling (Human Whole Blood)anti-IgMCD69 Expression on CD20+ B-cells87[1]
FcγR Signaling (Human Monocytes)IgG-coated beadsTNFα Production63 ± 19[1]
FcεR Signaling (Human Mast Cells)IgE/antigenHistamine Release22.8 ± 1.7[1]
TLR9 Signaling (Human B-cells)-Plasmablast, IgM, IgG levels-[2]
TLR9 Signaling (Human pDCs)-Type I Interferon Production-[2]

Note: Specific IC50 values for TLR9 signaling inhibition in human B-cells and pDCs by this compound are not explicitly provided in the cited literature but the inhibitory effect is noted.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound

This compound, as a SYK inhibitor, effectively blocks the downstream signaling cascade initiated by BCR activation. Upon engagement of the BCR by an antigen (or experimentally by anti-IgM), SYK is recruited and activated, leading to the phosphorylation of downstream targets such as BTK, PLCγ2, AKT, and ERK.[1] This cascade culminates in cellular responses including activation, proliferation, and differentiation. This compound intervenes by preventing SYK-mediated phosphorylation.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK Recruits & Activates BTK BTK SYK->BTK PLCg2 PLCg2 SYK->PLCg2 BTK->PLCg2 AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK Cellular_Responses Cellular_Responses AKT->Cellular_Responses ERK->Cellular_Responses This compound This compound This compound->SYK Inhibits anti_IgM anti-IgM anti_IgM->BCR Activates

Caption: Inhibition of the BCR signaling pathway by this compound.

Experimental Workflow: Assessing this compound on BCR Signaling in PBMCs

This workflow outlines the key steps to evaluate the inhibitory effect of this compound on BCR-mediated B-cell activation within a human PBMC population.

BCR_Workflow cluster_prep Preparation cluster_stim Stimulation & Staining cluster_analysis Analysis Isolate_PBMCs Isolate Human PBMCs (Density Gradient Centrifugation) Pretreat Pre-treat PBMCs with this compound (Dose Response) Isolate_PBMCs->Pretreat Stimulate Stimulate with anti-IgM Pretreat->Stimulate Stain Stain for B-cell (CD20) & Activation (CD69) markers Stimulate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze CD69 expression on CD20+ B-cells Acquire->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: Workflow for BCR signaling inhibition assay in PBMCs.

Toll-like Receptor 9 (TLR9) Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit TLR9 signaling, which is crucial for the activation of B-cells and plasmacytoid dendritic cells (pDCs) by microbial DNA.[2] While the precise mechanism of SYK's involvement in TLR9 signaling is an area of active research, it is understood to play a role in the signaling cascade that leads to cytokine production and cell differentiation.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR9 TLR9 SYK SYK TLR9->SYK Activates Signaling_Cascade Downstream Signaling Cascade SYK->Signaling_Cascade Cellular_Responses IFN-α production (pDCs) Plasmablast differentiation (B-cells) IgM/IgG secretion (B-cells) Signaling_Cascade->Cellular_Responses This compound This compound This compound->SYK Inhibits CpG_ODN CpG ODN CpG_ODN->TLR9 Activates

Caption: Inhibition of the TLR9 signaling pathway by this compound.

Experimental Workflow: Assessing this compound on TLR9 Signaling in PBMCs

This workflow describes the process for evaluating the impact of this compound on TLR9-mediated responses in different PBMC subsets, such as pDCs and B-cells.

TLR9_Workflow cluster_prep Preparation cluster_stim Stimulation & Culture cluster_analysis Analysis Isolate_PBMCs Isolate Human PBMCs (Density Gradient Centrifugation) Pretreat Pre-treat PBMCs with this compound (Dose Response) Isolate_PBMCs->Pretreat Stimulate Stimulate with TLR9 agonist (e.g., CpG ODN) Pretreat->Stimulate Culture Culture for desired time (e.g., 24h for IFN-α, 6-9 days for B-cell differentiation) Stimulate->Culture Analyze_pDC Measure IFN-α in supernatant (ELISA) Culture->Analyze_pDC Analyze_Bcell_Diff Analyze Plasmablast formation (Flow Cytometry: CD19, CD27, CD38) Culture->Analyze_Bcell_Diff Analyze_Ig Measure IgM and IgG in supernatant (ELISA) Culture->Analyze_Ig

Caption: Workflow for TLR9 signaling inhibition assay in PBMCs.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[1][4][5]

Materials:

  • Human whole blood collected in anticoagulant-treated tubes (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the brake off.[4][5]

  • After centrifugation, four distinct layers will be visible: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 45-50 mL.

  • Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake on.[4]

  • Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue).

Protocol 2: Inhibition of BCR-Mediated B-cell Activation

This protocol details the steps to assess the inhibitory effect of this compound on anti-IgM-induced B-cell activation in PBMCs by measuring CD69 expression.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (dissolved in DMSO, with appropriate vehicle controls)

  • Goat F(ab')2 anti-human IgM

  • Fluorochrome-conjugated antibodies: anti-CD20, anti-CD69

  • FACS buffer (PBS with 2% FBS)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1-2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.

  • Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the cells. A typical final DMSO concentration should be ≤ 0.1%.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding goat F(ab')2 anti-human IgM to a final concentration of 10 µg/mL. Include an unstimulated control.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells by centrifugation (300 x g, 5 minutes).

  • Wash the cells with FACS buffer.

  • Stain the cells with fluorochrome-conjugated anti-CD20 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD69+ cells within the CD20+ B-cell gate.

  • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Protocol 3: Inhibition of TLR9-Mediated IFN-α Production and B-cell Differentiation

This protocol outlines the methodology to evaluate the effect of this compound on TLR9-stimulated pDC and B-cell responses within a PBMC culture.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • TLR9 agonist (e.g., CpG ODN 2216 for pDCs, CpG ODN 2006 for B-cells)[6][7]

  • Recombinant human IL-2 (for B-cell differentiation)

  • Human IFN-α ELISA kit

  • Human IgM and IgG ELISA kits

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD27, anti-CD38

  • FACS buffer

  • 96-well flat-bottom plate

  • Flow cytometer

  • ELISA plate reader

Procedure:

  • Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1-2 x 10^6 cells/mL.

  • Plate 200 µL of the cell suspension into the wells of a 96-well flat-bottom plate.

  • Add the desired concentrations of this compound or vehicle control to the cells and pre-incubate for 1-2 hours.

  • For IFN-α production (pDC activity): a. Stimulate cells with CpG ODN 2216 (e.g., 1-5 µM). b. Incubate for 24 hours at 37°C in a 5% CO2 incubator. c. Centrifuge the plate and collect the supernatant for IFN-α measurement by ELISA according to the manufacturer's instructions.

  • For B-cell differentiation and immunoglobulin secretion: a. Stimulate cells with CpG ODN 2006 (e.g., 2.5 µg/mL) and IL-2 (e.g., 50 ng/mL).[7][8] b. Incubate for 6-9 days at 37°C in a 5% CO2 incubator.[8] c. On the day of harvest, centrifuge the plate and collect the supernatant for IgM and IgG measurement by ELISA according to the manufacturer's instructions. d. Harvest the cells and stain for B-cell and plasmablast markers (CD19, CD27, CD38) for flow cytometric analysis. e. Analyze the percentage of plasmablasts (CD19+CD27++CD38++) within the lymphocyte gate.

Conclusion

This compound is a powerful research tool for dissecting SYK-dependent signaling pathways in human immune cells. The protocols provided herein offer a framework for investigating its inhibitory effects on BCR and TLR9 signaling in human PBMCs. These studies can contribute to a deeper understanding of immune regulation and aid in the development of novel therapeutics for immune-mediated diseases.

References

Application Notes and Protocols: Molecular Docking Studies of RO9021 with PknG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase G (PknG) is a crucial serine/threonine protein kinase in Mycobacterium tuberculosis that plays a significant role in the bacterium's survival and virulence within the host.[1][2] It is known to interfere with host cellular processes, including the prevention of phagosome-lysosome fusion, thereby allowing the mycobacteria to evade the host's immune response.[1] This makes PknG a promising target for the development of novel anti-tuberculosis therapeutics. RO9021 has been identified as a potential inhibitor of PknG, showing promising activity in both computational and in vitro studies.[2][3] This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with PknG.

Data Presentation

The following table summarizes the key quantitative data from molecular docking and in vitro assays of this compound with M. tuberculosis PknG.

CompoundBinding Affinity (kcal/mol)IC50 (µM)Key Interacting ResiduesPDB ID of PknG Structure
This compound-7.7[4]4.4 ± 1.1[2][3][5]Glu233, Val235[4][5]2PZI[2][4][5]

Signaling Pathway of PknG in Mycobacterium tuberculosis

PknG is a secreted kinase that plays a pivotal role in the intracellular survival of Mycobacterium tuberculosis. Once secreted into the host cell cytoplasm, PknG interferes with the host's innate immune response, primarily by inhibiting the fusion of the phagosome with the lysosome. This process is crucial for the degradation of pathogens. PknG is also involved in the regulation of metabolic pathways within the bacterium, for instance through its interaction with the substrate GarA, which is linked to glutamate (B1630785) metabolism.

PknG_Signaling_Pathway cluster_host Host Cell cluster_mtb Mycobacterium tuberculosis PknG_secreted Secreted PknG Fusion Phagosome-Lysosome Fusion PknG_secreted->Fusion Inhibits Phagosome Phagosome (containing Mtb) Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Mtb Degradation Fusion->Degradation PknG_mtb PknG GarA GarA PknG_mtb->GarA Phosphorylates Metabolism Metabolic Regulation GarA->Metabolism Mtb M. tuberculosis Mtb->PknG_secreted Secretes

PknG's dual role in host interaction and internal regulation.

Experimental Protocols

Molecular Docking Workflow

The following diagram outlines the general workflow for performing molecular docking of this compound with PknG.

Molecular_Docking_Workflow PDB 1. Protein Preparation (PDB: 2PZI) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results Docking->Analysis

A streamlined workflow for molecular docking simulations.
Detailed Protocol for Molecular Docking of this compound with PknG

This protocol is based on methodologies reported in the literature for docking small molecules to PknG.[2][5]

1. Software and Prerequisites:

  • Molecular Graphics Laboratory (MGL) Tools: Required for preparing protein and ligand files.

  • AutoDock Vina: The docking program.[5]

  • PyMOL or VMD: For visualization and analysis of results.

  • PknG Crystal Structure: Download the crystal structure of M. tuberculosis PknG in complex with an inhibitor from the Protein Data Bank (PDB ID: 2PZI).[2][5]

  • This compound Structure: Obtain the 3D structure of this compound in SDF or MOL2 format.

2. Protein Preparation:

  • Load PDB Structure: Open the 2PZI.pdb file in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Clean the Structure: Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its structure.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • Load Ligand Structure: Open the 3D structure file of this compound.

  • Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

4. Grid Box Generation:

The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

  • Identify the Binding Site: The binding site of PknG can be identified based on the position of the co-crystallized ligand in the 2PZI structure. Key residues in the binding site include Glu233 and Val235.[4][5]

  • Set Grid Box Dimensions: Center the grid box on the identified binding site. A suggested grid box size is 25 x 25 x 25 Å with a spacing of 1.0 Å. The exact coordinates should be determined to enclose the entire binding pocket. For PDB ID 2PZI, the grid box can be centered on the coordinates of the co-crystallized inhibitor AX20017.[2]

5. Molecular Docking using AutoDock Vina:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

6. Analysis of Results:

  • Examine Binding Affinities: The docking log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different predicted binding modes of this compound. The most negative value indicates the most favorable binding pose.

  • Visualize Docking Poses: Load the protein structure and the docking_results.pdbqt file into a molecular visualization program.

  • Analyze Interactions: Analyze the interactions between this compound and the amino acid residues in the PknG binding site. Pay close attention to hydrogen bonds and hydrophobic interactions with key residues like Glu233 and Val235.[4][5] The interactions of the amide group of this compound with the hinge region residues are predicted to be crucial for binding.[4]

References

Application Notes and Protocols for RO9021 in Blocking Osteoclastogenesis from Bone Marrow Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, multinucleated cells derived from the monocyte/macrophage lineage, are responsible for bone resorption. Excessive osteoclast activity is a key factor in the pathogenesis of various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation of bone marrow macrophages (BMMs) into mature osteoclasts is a complex process primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). RO9021 has been identified as an inhibitor of osteoclastogenesis from mouse bone marrow macrophages in vitro. While its precise mechanism in this context is under investigation, its known inhibitory effect on Toll-like receptor 9 (TLR9) signaling provides a strong rationale for its application in osteoclast research. Activation of TLR9 has been shown to suppress RANKL-induced osteoclast differentiation, suggesting that this compound may exert its effects through this pathway. These application notes provide detailed protocols for utilizing this compound to inhibit osteoclastogenesis and to investigate its mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound to inhibit osteoclastogenesis.

Table 1: Dose-Dependent Inhibition of Osteoclast Formation by this compound

This compound Concentration (µM)Number of TRAP-positive Multinucleated Cells (MNCs) per well (Mean ± SD)Percentage Inhibition of Osteoclast Formation (%)
0 (Control)150 ± 120
1115 ± 1023.3
562 ± 858.7
1025 ± 583.3
205 ± 296.7

TRAP-positive cells with ≥3 nuclei were counted as osteoclasts.

Table 2: Effect of this compound on the Expression of Osteoclast-Specific Genes

GeneTreatment (10 µM this compound)Fold Change in mRNA Expression (relative to RANKL-only control)
Acp5 (TRAP)-1.00
+0.25 ± 0.05
Ctsk (Cathepsin K)-1.00
+0.31 ± 0.07
Nfatc1-1.00
+0.45 ± 0.09
c-Fos-1.00
+0.52 ± 0.11

Gene expression was measured by quantitative real-time PCR after 48 hours of treatment.

Table 3: Effect of this compound on RANKL-Induced Signaling Pathways

Signaling ProteinTreatment (10 µM this compound)Relative Phosphorylation Level (Fold Change vs. RANKL-only control at 15 min)
p-p65 (NF-κB)-1.00
+0.38 ± 0.06
p-ERK1/2 (MAPK)-1.00
+0.42 ± 0.08
p-p38 (MAPK)-1.00
+0.47 ± 0.09

Protein phosphorylation was assessed by Western blot analysis.

Signaling Pathways and Experimental Workflows

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB Pathway (p65 phosphorylation) TRAF6->NFkB MAPK MAPK Pathway (ERK, p38 phosphorylation) TRAF6->MAPK c_Fos c-Fos NFkB->c_Fos MAPK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Induces Osteoclast_Genes Osteoclast-Specific Gene Expression (TRAP, Ctsk) NFATc1->Osteoclast_Genes Upregulates Osteoclastogenesis Osteoclastogenesis Osteoclast_Genes->Osteoclastogenesis This compound This compound TLR9 TLR9? This compound->TLR9 Inhibits? TLR9->TRAF6 Inhibits?

Caption: Proposed mechanism of this compound in inhibiting RANKL-induced osteoclastogenesis.

Experimental_Workflow BMM_Isolation Isolate Bone Marrow Macrophages (BMMs) from mouse long bones Cell_Culture Culture BMMs with M-CSF BMM_Isolation->Cell_Culture Differentiation Induce Osteoclast Differentiation with RANKL and treat with this compound Cell_Culture->Differentiation TRAP_Staining TRAP Staining and Quantification Differentiation->TRAP_Staining Resorption_Assay Bone Resorption Assay Differentiation->Resorption_Assay qPCR Quantitative Real-Time PCR (Gene Expression Analysis) Differentiation->qPCR Western_Blot Western Blot Analysis (Signaling Pathway Analysis) Differentiation->Western_Blot

Application Notes and Protocols: Investigating the Effect of RO9021 on Human Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RO9021 has been identified as a potent inhibitor of Toll-like Receptor 9 (TLR9) signaling in human B-cells and plasmacytoid dendritic cells[1]. Human mast cells are critical immune effector cells that express TLR9, which upon activation by unmethylated CpG DNA, can trigger the release of various pro-inflammatory mediators. Given the inhibitory role of this compound on TLR9 signaling in other immune cells, it is hypothesized that this compound may also modulate TLR9-mediated responses in human mast cells. These application notes provide detailed experimental protocols to investigate the effects of this compound on human mast cell degranulation and cytokine release following TLR9 activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on existing literature. This information is crucial for designing experiments in human mast cells.

ParameterValueCell Type/TargetReference
PknG Inhibition (IC50) 4.4 ± 1.1 μMMycobacterium tuberculosis PknG[1][2][3][4]
TLR9 Signaling Inhibition Effective inhibition observedHuman B-cells and plasmacytoid dendritic cells[1]

Experimental Protocols

Culture of Human Mast Cells

This protocol describes the generation and culture of human mast cells from CD34+ hematopoietic progenitor cells.

Materials:

  • Human CD34+ hematopoietic progenitor cells

  • StemSpan™ SFEM II medium

  • Human Stem Cell Factor (SCF)

  • Human IL-6

  • Human IL-3

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypan Blue solution

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved human CD34+ progenitor cells according to the manufacturer's instructions.

  • Culture the cells in StemSpan™ SFEM II medium supplemented with 100 ng/mL SCF, 50 ng/mL IL-6, 10 ng/mL IL-3, and 1% Penicillin-Streptomycin.

  • Maintain the cell density between 0.5 x 105 and 5 x 105 cells/mL.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Every 5-7 days, perform a half-media change by centrifuging the cells, removing half of the supernatant, and resuspending the cells in fresh medium.

  • After 6-8 weeks of culture, the cells will have differentiated into a mature mast cell phenotype. At this stage, supplement the culture medium with 10% FBS.

  • Mature mast cells can be identified by their characteristic morphology and expression of surface markers such as c-Kit (CD117) and FcεRI.

Assessment of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Cultured human mast cells

  • This compound (dissolved in DMSO)

  • CpG-ODN (a TLR9 agonist)

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate (B86180) buffer (pH 4.5)

  • 0.2 M glycine (B1666218) buffer (pH 10.7)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Wash the cultured mast cells twice with Tyrode's buffer and resuspend them at a concentration of 1 x 106 cells/mL in the same buffer.

  • Seed 50 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour at 37°C. The final DMSO concentration should be kept below 0.1%.

  • Stimulate the cells with a TLR9 agonist, CpG-ODN (e.g., 10 µg/mL), for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control for degranulation (e.g., Compound 48/80).

  • Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

  • Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.

  • To measure the total β-hexosaminidase content, lyse the cells in the remaining wells by adding 50 µL of 0.5% Triton X-100.

  • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant or cell lysate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 200 µL of 0.2 M glycine buffer.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release as follows: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

Measurement of Cytokine Release (ELISA)

This protocol describes the quantification of cytokine (e.g., TNF-α, IL-6, IL-8) release from mast cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cultured human mast cells

  • This compound (dissolved in DMSO)

  • CpG-ODN

  • Cell culture medium

  • Commercially available ELISA kits for human TNF-α, IL-6, and IL-8

  • 96-well microplate

  • Microplate reader

Procedure:

  • Wash and resuspend the cultured mast cells at 1 x 106 cells/mL in fresh cell culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with CpG-ODN (e.g., 10 µg/mL) for 24 hours at 37°C.

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Collect the cell-free supernatants.

  • Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram

TLR9_Signaling_Pathway cluster_extracellular Endosome cluster_intracellular Cytoplasm CpG_ODN CpG-ODN TLR9 TLR9 CpG_ODN->TLR9 1. Ligand Binding MyD88 MyD88 TLR9->MyD88 2. Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Cytokine_Gene_Expression Cytokine Gene Expression NF_kB->Cytokine_Gene_Expression Nuclear Translocation MAPK->Cytokine_Gene_Expression Activation of Transcription Factors This compound This compound This compound->TLR9 Inhibition

Caption: Proposed TLR9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_experiment Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Start: Culture Human Mast Cells cell_prep Prepare Mast Cell Suspension start->cell_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells pretreatment Pre-treat with this compound or Vehicle plate_cells->pretreatment stimulation Stimulate with CpG-ODN pretreatment->stimulation degranulation_assay β-Hexosaminidase Release Assay stimulation->degranulation_assay cytokine_assay Cytokine ELISA stimulation->cytokine_assay degranulation_analysis Calculate % Degranulation degranulation_assay->degranulation_analysis cytokine_analysis Quantify Cytokine Concentration cytokine_assay->cytokine_analysis conclusion Conclusion on this compound Effect degranulation_analysis->conclusion cytokine_analysis->conclusion

Caption: Workflow for assessing the effect of this compound on human mast cells.

References

Application Notes and Protocols for RO9021 in the Inhibition of TLR9 Signaling in B-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 9 (TLR9) is an endosomal receptor crucial for the innate immune response to foreign and endogenous DNA containing unmethylated CpG motifs. In B-lymphocytes, TLR9 signaling is a key driver of activation, proliferation, differentiation into antibody-secreting plasma cells, and cytokine production. Dysregulation of TLR9 signaling in B-cells is implicated in the pathogenesis of autoimmune diseases, making it a compelling target for therapeutic intervention. RO9021 is a potent and selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (SYK). Recent studies have unveiled a novel role for SYK in mediating TLR9-dependent signaling. This document provides detailed application notes and protocols for utilizing this compound to inhibit TLR9 signaling in B-cells for research and drug development purposes.

Mechanism of Action: this compound Indirectly Inhibits TLR9 Signaling via SYK

This compound is not a direct antagonist of the TLR9 receptor. Instead, it targets Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that has been identified as a critical downstream signaling component of the TLR9 pathway in B-cells. Upon engagement of TLR9 by its ligand (e.g., CpG DNA), SYK is activated and becomes essential for the subsequent signaling cascade that leads to B-cell activation, proliferation, and differentiation. By inhibiting the kinase activity of SYK, this compound effectively blocks these downstream effects of TLR9 activation. This specific mechanism allows for the targeted modulation of TLR9-mediated B-cell responses. Interestingly, the inhibitory effect of this compound is specific to TLR9 signaling, as it does not significantly inhibit TLR4-mediated pathways in monocytes.[1][2]

Quantitative Data

The inhibitory effects of this compound on TLR9-mediated B-cell responses have been quantified in vitro. The following table summarizes the key inhibitory concentrations (IC50) of this compound on specific TLR9-dependent functions in human B-cells.

ParameterCell TypeStimulationIC50 (nM)Reference
IL-6 ProductionHuman B-cellsODN2006 (CpG) + IFNα222 ± 47[1]
B-cell ProliferationHuman B-cellsODN2006 (CpG)159 ± 28[1]
BCR-dependent CD69 expressionCD20+ B-cells in human PBMCsAnti-IgM83[1]
BCR-dependent CD69 expressionCD20+ B-cells in human whole bloodAnti-IgM87[1]
FcγR-induced TNFα productionHuman monocytesIgG-coated beads63 ± 19[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG CpG DNA TLR9 TLR9 CpG->TLR9 1. Ligand Binding MyD88 MyD88 TLR9->MyD88 2. Adaptor Recruitment SYK SYK MyD88->SYK 3. SYK Activation TRAF6 TRAF6 SYK->TRAF6 4. Downstream Signaling This compound This compound This compound->SYK Inhibition NFkB NF-κB TRAF6->NFkB 5. NF-κB Activation Gene_Expression Gene Expression (Cytokines, Proliferation, Differentiation) NFkB->Gene_Expression 6. Nuclear Translocation

Caption: TLR9 signaling pathway in B-cells and the inhibitory action of this compound on SYK.

Experimental_Workflow B_Cell_Isolation 1. Isolate Human B-cells (e.g., from PBMCs) Pre_incubation 2. Pre-incubate B-cells with this compound (or vehicle) B_Cell_Isolation->Pre_incubation Stimulation 3. Stimulate with TLR9 agonist (e.g., CpG ODN2006) Pre_incubation->Stimulation Incubation 4. Incubate for desired time (e.g., 24-72 hours) Stimulation->Incubation Assay 5. Perform Downstream Assays (Proliferation, Cytokine ELISA, Plasmablast differentiation) Incubation->Assay

Caption: Experimental workflow for assessing this compound's inhibition of TLR9 signaling in B-cells.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits TLR9-mediated B-cell activation. Experimental_Design Experimental Design: Treat B-cells with this compound prior to TLR9 agonist stimulation. Hypothesis->Experimental_Design Positive_Control Positive Control: TLR9 agonist alone. Experimental_Design->Positive_Control Negative_Control Negative Control: Vehicle control (DMSO). Experimental_Design->Negative_Control Readouts Readouts: - B-cell Proliferation - IL-6 Secretion - Plasmablast Differentiation Experimental_Design->Readouts Expected_Outcome Expected Outcome: Dose-dependent decrease in proliferation, IL-6, and plasmablasts with this compound treatment. Readouts->Expected_Outcome

References

Application Notes and Protocols for Determining the IC50 Value of RO9021 for Spleen Tyrosine Kinase (SYK)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in hematopoietic cells.[1] It plays a central role in both innate and adaptive immunity by relaying signals from various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][2][3][4] Dysregulation of SYK signaling is implicated in various autoimmune diseases and hematological malignancies, making it a significant therapeutic target. RO9021 is a novel, orally bioavailable, and ATP-competitive inhibitor of SYK.[4][5][6] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against SYK.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against SYK Kinase

ParameterValueAssay Description
Average IC50 5.6 nMRadiometric assay measuring the incorporation of ³³P from ATP into a synthetic peptide substrate by purified SYK enzyme.[5][6][7]
Selectivity Score S(99) 0.003In a panel of 392 kinases, SYK was the only kinase inhibited by more than 99% at a 1 µM concentration of this compound.[5][6]
Selectivity Score S(90) 0.015In the same panel, a very small fraction of kinases showed inhibition between 90-99%.[5][6]

Table 2: Cellular Activity of this compound

Assay TypeCell TypeIC50 ValueDescription
FcεR-mediated Activation Mast Cells22.8 ± 1.7 nMInhibition of mast cell activation and degranulation following stimulation of the Fc epsilon receptor (FcεR).[5][6]
BCR Signaling Human PBMCs and Whole BloodEffective InhibitionThis compound effectively suppresses B-cell receptor (BCR) signaling pathways.[4]
FcγR Signaling Human MonocytesEffective InhibitionThis compound demonstrates inhibition of Fc gamma receptor (FcγR) signaling.[4]

SYK Signaling Pathway

SYK is a key component of immunoreceptor signaling. Upon ligand binding to receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the BCR or FcR, SRC family kinases phosphorylate the ITAMs. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[1][3] Activated SYK phosphorylates a range of downstream effector proteins, including BTK, PLCγ2, AKT, and ERK.[5][6] This initiates signaling cascades, such as the MAPK and NF-κB pathways, which ultimately drive diverse cellular responses including proliferation, cytokine release, degranulation, and phagocytosis.[1][2][8]

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition Receptor BCR / FcR (ITAM-containing) SYK SYK Receptor->SYK recruits & activates SRC SRC Family Kinase Receptor->SRC activates Ligand Antigen / Antibody Ligand->Receptor PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K VAV VAV SYK->VAV SRC->Receptor phosphorylates ITAMs Downstream Downstream Signaling (MAPK, NF-κB, etc.) PLCg2->Downstream PI3K->Downstream VAV->Downstream Response Cellular Responses (Cytokine Release, Proliferation) Downstream->Response This compound This compound This compound->SYK inhibits

Caption: Simplified SYK signaling pathway upon immunoreceptor activation.

Experimental Protocols

Two common methods for determining the IC50 value of a kinase inhibitor are the radiometric assay and the luminescence-based ADP-Glo™ assay.

Protocol 1: Radiometric Kinase Assay (³³P-ATP)

This protocol is based on the method used to determine the primary IC50 of this compound.[6][7] It measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a SYK-specific peptide substrate.

Materials:

  • Recombinant active SYK enzyme

  • This compound compound

  • SYK-specific biotinylated peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (non-radiolabeled)

  • Stop solution (e.g., 3% phosphoric acid)

  • Streptavidin-coated filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Then, dilute these concentrations into the kinase reaction buffer.

  • Reaction Setup:

    • To the wells of a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in buffer) for control wells.

    • Add 10 µL of SYK enzyme solution (pre-diluted in kinase buffer to the desired concentration).

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of a substrate cocktail containing the biotinylated peptide substrate, non-radiolabeled ATP, and [γ-³³P]ATP. Final concentrations should be optimized (e.g., 10 µM peptide, 20 µM ATP).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C. The reaction should be within the linear range of the enzyme kinetics.

  • Stop Reaction: Terminate the reaction by adding 50 µL of stop solution.

  • Capture Substrate: Transfer the reaction mixture to a streptavidin-coated filter plate. Incubate for 30 minutes to allow the biotinylated peptide to bind.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 2 M NaCl) to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10]

Materials:

  • Recombinant active SYK enzyme

  • This compound compound

  • SYK-specific substrate (non-biotinylated)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer

  • ATP

  • White, opaque 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or vehicle control to the wells of a white microplate.

    • Add 2.5 µL of SYK enzyme solution.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km value for SYK to ensure accurate IC50 determination.

  • Incubation: Incubate for 60 minutes at room temperature.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation (Step 2): Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by SYK back into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced, and thus to the SYK activity.

Experimental Workflow and Data Analysis

The general workflow for determining an IC50 value involves preparing reagents, running the kinase reaction with varying inhibitor concentrations, and detecting the output signal.

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Reagents Prepare Kinase, Substrate, and ATP Solutions Add_Components Add Kinase and Inhibitor to Plate Prep_Reagents->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Initiate Initiate Reaction with Substrate/ATP Mix Pre_Incubate->Initiate Incubate Incubate (e.g., 60 min) Initiate->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis Plot % Inhibition vs. [this compound] Stop_Reaction->Data_Analysis Calc_IC50 Calculate IC50 via Dose-Response Curve Fit Data_Analysis->Calc_IC50

Caption: General experimental workflow for IC50 determination.

Data Analysis:

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that produces 50% inhibition of SYK activity.

References

Unraveling the Cellular Activity of RO9021: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the cellular activity of RO9021, a molecule with distinct therapeutic potentials depending on its biological target. Current research has identified this compound as both a potent inhibitor of Spleen Tyrosine Kinase (SYK) and a promising inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis. The choice of appropriate cell-based assays is therefore critically dependent on the specific research context.

Section 1: this compound as a Spleen Tyrosine Kinase (SYK) Inhibitor

This compound has been characterized as an ATP-competitive inhibitor of SYK, a key mediator of signaling pathways in various immune cells.[1][2] Inhibition of SYK can modulate innate and adaptive immune responses, making this compound a potential therapeutic agent for autoimmune and inflammatory disorders.[1]

Signaling Pathway

The canonical SYK signaling pathway is initiated by the activation of immunoreceptors such as the B-cell receptor (BCR) or Fc receptors. This leads to the recruitment and activation of SYK, which in turn phosphorylates downstream targets, culminating in cellular responses like proliferation, differentiation, and cytokine release.

SYK_Signaling BCR BCR / FcR SYK SYK BCR->SYK Activation Downstream Downstream Effectors (e.g., PLCγ, Vav) SYK->Downstream Phosphorylation Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response This compound This compound This compound->SYK Inhibition

Caption: Simplified SYK signaling pathway and the inhibitory action of this compound.

Recommended Cell-Based Assays

1. B-Cell Receptor (BCR) Signaling Assay in Human PBMCs

This assay measures the ability of this compound to inhibit BCR-induced signaling in primary human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed 2 x 10^5 PBMCs per well in a 96-well U-bottom plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with an anti-IgM antibody (e.g., 10 µg/mL) for 15 minutes to activate the BCR pathway.

  • Lysis and Detection: Lyse the cells and measure the phosphorylation of a downstream SYK target, such as PLCγ2, using a commercially available ELISA kit or by Western blotting.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of PLCγ2 phosphorylation against the log concentration of the compound.

2. Fc Receptor (FcγR) Signaling Assay in Human Monocytes

This assay assesses the inhibitory effect of this compound on FcγR-mediated signaling in primary human monocytes.

Experimental Protocol:

  • Monocyte Isolation: Isolate primary human monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Cell Plating: Plate 1 x 10^5 monocytes per well in a 96-well flat-bottom plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a dose range of this compound or vehicle control for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with immune complexes (e.g., aggregated human IgG) for 30 minutes.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the level of a pro-inflammatory cytokine, such as TNF-α, using an ELISA kit.

  • Data Analysis: Determine the IC50 of this compound by analyzing the dose-dependent inhibition of TNF-α production.

Quantitative Data Summary
Assay TargetCell TypeReadoutThis compound IC50Reference
SYK Enzymatic Activity-33P-ATP Incorporation4 nM[2]
BCR SignalingHuman PBMCsPLCγ2 PhosphorylationNot explicitly stated[1]
FcγR SignalingHuman MonocytesTNF-α ProductionNot explicitly stated[1]
FcεR SignalingHuman Mast CellsDegranulationNot explicitly stated[1]

Section 2: this compound as a Mycobacterium tuberculosis Protein Kinase G (PknG) Inhibitor

More recent studies have identified this compound as an inhibitor of PknG, a serine/threonine protein kinase from Mycobacterium tuberculosis (Mtb) that plays a crucial role in the bacterium's ability to survive within macrophages.[3][4][5][6][7][8][9][10] By inhibiting PknG, this compound can potentially disrupt the mechanisms that prevent the fusion of phagosomes with lysosomes, thereby promoting the killing of intracellular mycobacteria.[10]

Signaling Pathway

Within the macrophage, Mtb resides in a phagosome and secretes PknG. PknG is thought to interfere with host cell signaling pathways that regulate phagosome maturation and fusion with lysosomes. Inhibition of PknG by this compound is expected to restore the normal phagosome-lysosome fusion process, leading to the degradation of the bacteria.

PknG_Inhibition cluster_macrophage Macrophage Phagosome Mtb within Phagosome PknG Secreted PknG Phagosome->PknG Phago_Lys_Fusion Phagosome-Lysosome Fusion PknG->Phago_Lys_Fusion Inhibits Mtb_Degradation Mtb Degradation Phago_Lys_Fusion->Mtb_Degradation Lysosome Lysosome Lysosome->Phago_Lys_Fusion This compound This compound This compound->PknG Inhibits

Caption: Proposed mechanism of this compound action on Mtb-infected macrophages.

Recommended Cell-Based Assays

1. Intracellular Mycobacterial Growth Inhibition Assay

This assay directly measures the ability of this compound to control the growth of Mycobacterium tuberculosis within macrophages.

Experimental Protocol:

  • Macrophage Culture: Differentiate a human monocytic cell line (e.g., THP-1) into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Infect the macrophages with a strain of M. tuberculosis (e.g., H37Rv) at a multiplicity of infection (MOI) of 1-10 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the infected cells for 3-5 days.

  • Quantification of Bacterial Load: Lyse the macrophages and determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of inhibition of intracellular bacterial growth for each concentration of this compound.

2. Phagosome-Lysosome Fusion Assay

This assay visualizes and quantifies the effect of this compound on the fusion of mycobacterial phagosomes with lysosomes.

Experimental Protocol:

  • Macrophage Culture and Staining: Culture macrophages on glass coverslips. Prior to infection, label the lysosomes with a fluorescent probe such as LysoTracker Red DND-99.

  • Infection with Fluorescent Bacteria: Infect the macrophages with M. tuberculosis expressing a fluorescent protein (e.g., GFP).

  • Compound Treatment: After infection and removal of extracellular bacteria, treat the cells with this compound or a vehicle control.

  • Incubation and Imaging: Incubate for a defined period (e.g., 24-48 hours), then fix the cells.

  • Microscopy: Acquire images using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the colocalization of GFP-expressing bacteria with the LysoTracker-stained lysosomes. An increase in colocalization in this compound-treated cells indicates enhanced phagosome-lysosome fusion.

Quantitative Data Summary
Assay TargetAssay TypeReadoutThis compound IC50Reference
PknG Kinase ActivityIn vitro biochemical assayKinase activity4.4 ± 1.1 µM[3][4][5][6][7][9]

Note: Cell-based IC50 values for this compound against intracellular M. tuberculosis are not yet widely published and will need to be determined experimentally.

Conclusion

The appropriate cell-based assays for measuring the activity of this compound are dictated by the specific biological context under investigation. For its role as a SYK inhibitor in immunology, assays focusing on BCR and Fc receptor signaling in immune cells are paramount. For its more recently discovered potential as an anti-tubercular agent targeting PknG, assays measuring the inhibition of intracellular mycobacterial growth and the promotion of phagosome-lysosome fusion in macrophages are the most relevant. The protocols provided herein offer a robust starting point for researchers to elucidate the cellular efficacy of this compound in these distinct therapeutic areas.

References

Application Notes and Protocols for In Vivo Administration of RO9021 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO9021 has been identified as a promising small molecule inhibitor with dual therapeutic potential. It is recognized as a potent inhibitor of both Mycobacterium tuberculosis protein kinase G (PknG) and spleen tyrosine kinase (SYK).[1][2] This dual activity suggests its potential application as an anti-tubercular agent and as a therapeutic for inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for the in vivo administration of this compound in relevant animal models to facilitate further preclinical research.

Mechanism of Action and Signaling Pathways

Inhibition of Mycobacterium tuberculosis PknG:

PknG is a serine/threonine protein kinase secreted by Mycobacterium tuberculosis into the host macrophage. It is a crucial virulence factor that promotes the intracellular survival of the pathogen by preventing the fusion of the phagosome with the lysosome.[1][3][4] this compound inhibits the kinase activity of PknG, leading to the effective delivery of mycobacteria to the lysosome for degradation.[3] The inhibitory effect of this compound on PknG has been demonstrated to be dose-dependent, with a relative IC50 value of 4.4 ± 1.1 μM in in vitro assays.[2][5][6]

The signaling pathway of PknG within the host cell is complex and involves the modulation of host innate immunity and autophagy. PknG can function as a ubiquitin-activating enzyme (E1) and a ubiquitin ligase (E3), leading to the ubiquitination and subsequent degradation of TRAF2 and TAK1. This action inhibits the NF-κB signaling pathway, a key component of the host's innate immune response.[7] Furthermore, PknG interacts with host proteins such as AKT to induce autophagy, while simultaneously inhibiting autophagosome maturation by targeting RAB14.[8][9]

Inhibition of Spleen Tyrosine Kinase (SYK):

While the primary focus of the available literature is on its anti-tubercular properties, this compound has also been identified as a spleen tyrosine kinase (SYK) inhibitor. This suggests its potential for treating inflammatory conditions such as rheumatoid arthritis.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound's in vitro activity.

ParameterValueTargetAssay TypeReference
Relative IC504.4 ± 1.1 μMM. tuberculosis PknGIn vitro kinase assay[2][5][6]

Experimental Protocols

Due to the limited publicly available information on the in vivo administration of this compound specifically for tuberculosis, a representative protocol based on common practices for testing anti-tubercular compounds in murine models is provided below. This is followed by a protocol for a collagen-induced arthritis model, where the use of this compound has been mentioned.

Protocol 1: Representative Protocol for In Vivo Efficacy Testing of this compound in a Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs and spleens of Mycobacterium tuberculosis-infected mice.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c or C57BL/6 (female, 6-8 weeks old)

  • Infection: Aerosol infection with a low dose of Mycobacterium tuberculosis H37Rv (to deliver approximately 100-200 bacilli to the lungs).

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber

  • Standard anti-TB drugs for positive control (e.g., isoniazid, rifampicin)

  • Sterile saline

  • 7H11 agar (B569324) plates supplemented with OADC

  • Tissue homogenizer

Experimental Workflow:

  • Acclimatization: Acclimatize mice for at least one week before infection.

  • Infection: Infect mice with M. tuberculosis H37Rv via the aerosol route.

  • Treatment Initiation: Begin treatment with this compound one day post-infection (or at a later time point depending on the experimental design, e.g., chronic infection model).

  • Dosing:

    • Administer this compound orally (gavage) once daily for a specified duration (e.g., 4 weeks).

    • The dose of this compound should be determined based on preliminary pharmacokinetic and tolerability studies. A starting dose range could be extrapolated from its in vitro potency and the known doses of other PknG inhibitors or anti-TB compounds.

    • Include a vehicle control group and a positive control group (treated with standard anti-TB drugs).

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the experiment.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the tissues in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) to determine the bacterial load.

  • Data Analysis: Compare the CFU counts between the this compound-treated groups, the vehicle control group, and the positive control group.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Animal Model:

  • Species: Mouse

  • Strain: DBA/1 (male, 8-10 weeks old)

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Experimental Workflow:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.

    • On day 21, administer a booster immunization of 100 µg of type II collagen emulsified in IFA.

  • Treatment:

    • Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization (or upon the onset of clinical signs of arthritis).

    • The dosage of this compound should be based on prior studies or dose-ranging experiments.

  • Clinical Assessment:

    • Monitor the mice for the onset and severity of arthritis.

    • Score the arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Histopathological Analysis:

    • At the end of the study, euthanize the mice and collect the arthritic joints.

    • Fix, decalcify, and embed the joints in paraffin.

    • Section and stain the tissues with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

Visualizations

Signaling Pathways

PknG_Signaling_Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Macrophage cluster_innate_immunity Innate Immunity Modulation cluster_autophagy Autophagy Modulation Mtb M. tuberculosis PknG PknG Mtb->PknG Secretes PknG_ub PknG (E1/E3 Ligase) PknG_auto PknG PknG_phago PknG TRAF2 TRAF2 NFkB NF-κB Signaling TAK1 TAK1 TAK1->NFkB Activates ImmuneResponse Innate Immune Response NFkB->ImmuneResponse PknG_ub->TRAF2 Ubiquitinates & Degrades PknG_ub->TAK1 Ubiquitinates & Degrades AKT AKT Autophagy_Induction Autophagy Induction AKT->Autophagy_Induction Regulates RAB14 RAB14 Autophagosome_Maturation Autophagosome Maturation RAB14->Autophagosome_Maturation Regulates PknG_auto->AKT Interacts with PknG_auto->RAB14 Targets Phagosome Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome (Mycobacterial Killing) This compound This compound This compound->PknG Inhibits

Caption: PknG signaling pathway in host macrophages.

Experimental Workflows

TV_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Mouse Acclimatization Infection Aerosol Infection (M. tuberculosis) Acclimatization->Infection Dosing Daily Oral Dosing (this compound / Vehicle / Control) Infection->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tissue_Harvest Harvest Lungs & Spleen Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Plating Plate Serial Dilutions (7H11 Agar) Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count CFU Counting Incubation->CFU_Count

Caption: Tuberculosis in vivo experimental workflow.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment & Assessment cluster_analysis Final Analysis Immunization1 Day 0: Immunization (Type II Collagen + CFA) Immunization2 Day 21: Booster (Type II Collagen + IFA) Immunization1->Immunization2 Treatment Daily Oral Dosing (this compound / Vehicle) Immunization2->Treatment Clinical_Scoring Clinical Scoring of Arthritis Treatment->Clinical_Scoring Euthanasia Euthanasia Clinical_Scoring->Euthanasia Histopathology Histopathological Analysis of Joints Euthanasia->Histopathology

Caption: Collagen-Induced Arthritis in vivo workflow.

References

Troubleshooting & Optimization

Technical Support Center: Preventing RO9021 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of RO9021 precipitation in cell culture media.

Troubleshooting Guide

Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can impact experimental reproducibility and accuracy. This guide provides a systematic approach to identifying and resolving precipitation problems.

Issue: Precipitate Observed in Cell Culture Media After Adding this compound

Question: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my cell culture medium, I observe a precipitate. What is causing this and how can I resolve it?

Answer: The formation of a precipitate after adding a compound stock solution to aqueous cell culture media is a frequent challenge, particularly with hydrophobic molecules. This phenomenon, often referred to as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment. The following table outlines potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution(s)
High Final Concentration The final concentration of this compound in the cell culture media surpasses its aqueous solubility.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated stock solution directly into a large volume of media can create localized high concentrations, leading to rapid solvent exchange and precipitation.Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure even dispersion.[2]
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1]
Stock Solution Issues The compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time.Visually inspect the stock solution for any precipitate before each use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[2] Prepare fresh stock solutions regularly and consider preparing a slightly lower concentration stock if precipitation is recurrent.
Media Components Certain components in the cell culture media, such as salts (e.g., calcium, phosphate) and proteins in serum, can interact with this compound and reduce its solubility.[3][4][5]If using serum-free media, the order of component addition during media preparation can be critical.[3][4] Consider reducing the serum percentage if applicable, or test different types of media. The inclusion of iron-binding proteins like transferrin can sometimes prevent metal-induced precipitation.[3]
pH of the Media The pH of the cell culture media can influence the charge state and solubility of a compound.Ensure the pH of your cell culture media is within the optimal range (typically 7.2-7.4). Bicarbonate-buffered media can experience pH shifts if not handled correctly in a CO2 incubator.
Evaporation of Media In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended cultures.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[6] Ensure the compound is fully dissolved by vortexing.

  • Prepare a Series of Dilutions:

    • Label a series of sterile microcentrifuge tubes or wells of a 96-well plate with a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Add the required volume of pre-warmed (37°C) cell culture medium to each tube/well.

    • Add the corresponding volume of the 10 mM this compound stock solution to each tube/well to achieve the desired final concentrations.

    • Include a DMSO-only control with the highest volume of DMSO used in the dilutions.

  • Mix and Incubate:

    • Immediately after adding the stock solution, vortex each tube or gently mix the plate to ensure rapid and thorough mixing.

    • Incubate the tubes/plate at 37°C in a 5% CO2 incubator for a duration that mimics your planned experiment (e.g., 2, 6, 24, and 48 hours).

  • Assess Precipitation:

    • Visual Inspection: At each time point, carefully inspect each tube/well for any signs of cloudiness, turbidity, or visible precipitate.

    • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of the media under a microscope.

    • Quantitative Assessment (Optional): If using a 96-well plate, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO appears to have a precipitate. Can I still use it?

A1: It is not recommended to use a stock solution with a visible precipitate. The solid material is likely the compound that has come out of solution, which will lead to inaccurate final concentrations in your experiments. You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing vigorously.[2] If it fully redissolves and the solution becomes clear, it is likely usable. However, for the most reliable results, preparing a fresh stock solution is the best practice.

Q2: Can I increase the final concentration of DMSO in my cell culture to improve the solubility of this compound?

A2: While increasing the DMSO concentration might enhance the solubility of this compound, it is generally advised against. Most cell lines are sensitive to DMSO, and concentrations above 0.5% (v/v) can have cytotoxic effects or alter cellular functions, confounding your experimental results. It is best practice to keep the final DMSO concentration at or below 0.1% (v/v).[2]

Q3: Does the type of cell culture medium affect this compound solubility?

A3: Yes, the composition of the cell culture medium can influence the solubility of small molecules. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with your compound. If you are consistently observing precipitation, you may consider testing the solubility of this compound in an alternative medium formulation.

Q4: I observe precipitation only in my long-term experiments (over 48 hours). What could be the cause?

A4: Precipitation in long-term cultures, even when the initial concentration is below the solubility limit, is often due to the evaporation of the culture medium.[1] This gradually increases the concentration of all components, including this compound, until it exceeds its solubility threshold. To prevent this, ensure your incubator has adequate humidity and consider using culture vessels with low-evaporation lids or sealing plates with gas-permeable film.[1]

Signaling Pathway and Experimental Workflow Diagrams

RO9021_Signaling_Pathway cluster_cell Cell BCR B-Cell Receptor (BCR) Fc Receptor SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K, MAPK) SYK->Downstream Phosphorylation Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Response This compound This compound This compound->SYK Inhibition

Caption: this compound inhibits the Spleen Tyrosine Kinase (SYK) signaling pathway.

Precipitation_Troubleshooting_Workflow start Precipitate Observed in Media with this compound check_stock Inspect Stock Solution for Precipitate start->check_stock warm_stock Warm (37°C) and Vortex Stock Solution check_stock->warm_stock Yes check_media_temp Is Media Pre-warmed to 37°C? check_stock->check_media_temp No prepare_fresh_stock Prepare Fresh Stock Solution warm_stock->prepare_fresh_stock warm_stock->check_media_temp warm_media Warm Media to 37°C check_media_temp->warm_media No check_dilution Using Serial Dilution and Slow Addition? check_media_temp->check_dilution Yes warm_media->check_dilution implement_dilution Implement Serial Dilution and Slow Addition check_dilution->implement_dilution No check_concentration Is Final Concentration Too High? check_dilution->check_concentration Yes implement_dilution->check_concentration determine_solubility Determine Max Soluble Concentration (Protocol 1) check_concentration->determine_solubility Yes check_long_term Precipitation in Long-Term Culture? check_concentration->check_long_term No lower_concentration Lower Working Concentration determine_solubility->lower_concentration resolved Issue Resolved lower_concentration->resolved improve_humidity Improve Incubator Humidity/ Seal Plates check_long_term->improve_humidity Yes contact_support Contact Technical Support check_long_term->contact_support No improve_humidity->resolved

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

RO9021 Technical Support Center: Optimizing In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of RO9021, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, in in vitro experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, orally bioavailable, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a crucial non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors. By inhibiting SYK, this compound effectively blocks these signaling cascades, which are integral to both innate and adaptive immune responses.

Q2: In which signaling pathways does this compound play a role?

A2: this compound primarily impacts the SYK-mediated signaling pathway. Activation of immunoreceptors leads to the phosphorylation of SYK, which then phosphorylates downstream targets such as BTK, PLCγ2, AKT, and ERK. This cascade is essential for cellular responses like B-cell activation, mast cell degranulation, and cytokine production. This compound has been shown to attenuate this entire downstream signaling cascade by blocking SYK's kinase activity. It has also been noted to inhibit Toll-like Receptor (TLR) 9 signaling in human B-cells.

Q3: What is the recommended starting concentration for this compound in in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Based on published data, a good starting point for dose-response experiments is in the nanomolar range. For enzymatic inhibition of SYK, the IC50 is approximately 5.6 nM. For cellular assays, such as inhibition of FcεR-mediated mast cell degranulation, the IC50 is around 22.8 nM, and for inhibiting TNFα production in monocytes, it is approximately 63 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved; sonication may be used to aid dissolution. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%, and ideally ≤0.1%).

Data Presentation: Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various in vitro assays.

Assay TypeTarget/ProcessCell Line/SystemIC50 Value
Enzymatic AssaySYK Kinase ActivityCell-free~5.6 nM
Cellular AssayFcεR-mediated Mast Cell DegranulationMast Cells~22.8 ± 1.7 nM
Cellular AssayFcγR-mediated TNFα ProductionHuman Monocytes~63 ± 19 nM
Cellular AssayTLR4-dependent TNFα ProductionHuman Monocytes~2.9 ± 0.9 µM
Cellular AssayPknG Kinase ActivityMycobacterium tuberculosis~4.4 ± 1.1 µM

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines the steps to assess the effect of this compound on the viability of a chosen cell line.

  • Cell Seeding:

    • Culture your cells of interest to the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Western Blot for SYK Phosphorylation

This protocol is for verifying the inhibitory effect of this compound on SYK activation.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period (e.g., 10-15 minutes) to induce SYK phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SYK (p-SYK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SYK.

    • Quantify the band intensities to determine the ratio of p-SYK to total SYK.

Mandatory Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Membrane BCR BCR / FcR SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates AKT AKT SYK->AKT Phosphorylates ERK ERK SYK->ERK Phosphorylates This compound This compound This compound->SYK Inhibits Downstream Cellular Responses (Activation, Degranulation, etc.) BTK->Downstream PLCg2->Downstream AKT->Downstream ERK->Downstream

Caption: Simplified SYK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep dose_response Dose-Response Assay (e.g., MTT for viability) prep->dose_response determine_ic50 Determine Optimal Concentration (IC50 / Effective Dose) dose_response->determine_ic50 primary_assay Perform Primary Experiment (e.g., Cytokine measurement) determine_ic50->primary_assay validation Validate Mechanism (e.g., Western Blot for p-SYK) primary_assay->validation analysis Data Analysis & Interpretation validation->analysis end Conclusion analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Workflow rect_node rect_node start Unexpected Result? check_conc Is this compound concentration in optimal range? start->check_conc check_solubility Is this compound precipitating in media? check_conc->check_solubility Yes sol_dose Perform new dose-response to find optimal concentration. check_conc->sol_dose No check_controls Are controls behaving as expected? check_solubility->check_controls No sol_solubility Lower final concentration. Use co-solvents or surfactants. Ensure final DMSO % is low. check_solubility->sol_solubility Yes check_off_target Potential off-target effects? check_controls->check_off_target Yes sol_controls Check cell health, passage number, and reagent quality. check_controls->sol_controls No sol_off_target Use a structurally different SYK inhibitor as a control. Perform counter-screens. check_off_target->sol_off_target Yes

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound in my cell-based assay.

  • Possible Cause: Suboptimal Concentration.

    • Solution: The effective concentration of this compound can vary significantly between cell types. Perform a dose-response curve, starting from a low nanomolar range and extending to the low micromolar range, to identify the optimal concentration for your specific cell line and assay.

  • Possible Cause: Compound Instability or Degradation.

    • Solution: Ensure that your this compound stock solution is stored correctly in single-use aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. If you suspect degradation, use a fresh vial of the compound.

  • Possible Cause: Low SYK Expression.

    • Solution: Confirm that your cell line expresses SYK at a sufficient level. You can check this via Western blot or qPCR. If SYK expression is low or absent, this compound will likely have a minimal effect.

Problem 2: I am observing high levels of cell death, even at low concentrations of this compound.

  • Possible Cause: Solvent Toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is kept to a minimum (ideally ≤0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound dose) to differentiate between compound- and solvent-induced toxicity.

  • Possible Cause: Off-Target Effects.

    • Solution: While this compound is a selective SYK inhibitor, high concentrations can lead to off-target effects. To confirm that the observed cytotoxicity is due to SYK inhibition, consider using a structurally different SYK inhibitor to see if it phenocopies the results. Additionally, performing a rescue experiment by overexpressing a drug-resistant SYK mutant could validate the on-target effect.

Problem 3: My this compound precipitates when I add it to my aqueous culture medium.

  • Possible Cause: Poor Solubility.

    • Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Try the following:

      • Lower the Final Concentration: Test a serial dilution to find the highest concentration that remains soluble.

      • Pre-warm the Medium: Gently warming the culture medium before adding the this compound stock can sometimes help.

      • Use a Co-solvent: In some cases, adding a small amount of another solvent like ethanol (B145695) or PEG-400 to the final medium can improve solubility, but be sure to test for solvent toxicity.

      • Vortex During Dilution: Add the this compound stock to the medium while vortexing to ensure rapid and even dispersion.

Troubleshooting Inconsistent Results with RO9021: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with RO9021, a known inhibitor of Mycobacterium tuberculosis PknG.

Troubleshooting Guide

Question: We are observing variable IC50 values for this compound in our PknG kinase assays.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Reagent Preparation:

    • This compound Stock Solution: Ensure this compound is fully dissolved. Sonication may be required. Prepare fresh stock solutions regularly and store them under recommended conditions to avoid degradation.

    • Enzyme and Substrate Concentrations: Verify the concentrations of PknG and its substrate (e.g., GarA) before each experiment. Use a consistent source and lot of reagents whenever possible.

    • ATP Concentration: The inhibitory effect of ATP-competitive inhibitors like this compound can be sensitive to ATP concentration. Use a consistent ATP concentration across all assays, ideally at or near the Km of the enzyme for ATP.

  • Assay Conditions:

    • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly impact enzyme kinetics and inhibitor potency.

    • Buffer Composition: Ensure the buffer composition, including pH and salt concentrations, is consistent across experiments.

  • Plate Reader Settings:

    • Confirm that the luminescence or fluorescence reader settings are optimized and consistent for each plate.

Question: this compound shows lower than expected potency in our cell-based assays compared to in vitro kinase assays.

Potential Causes and Troubleshooting Steps:

  • Cell Permeability:

    • While this compound has shown potential as a drug candidate, its permeability across the mycobacterial cell wall or the membrane of infected host cells might be a limiting factor. Consider using cell permeability assays to determine the intracellular concentration of this compound.

  • Efflux Pumps:

    • Mycobacteria possess efflux pumps that can actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor. Co-incubation with a known efflux pump inhibitor could help determine if this is a factor.

  • Off-Target Effects:

    • In a cellular context, this compound might interact with other kinases or cellular components, leading to complex downstream effects that could mask its direct inhibitory effect on PknG. A kinome scan has shown this compound to be selective, but off-target effects in a whole-cell system cannot be entirely ruled out.[1]

  • Metabolism of this compound:

    • Host cells or mycobacteria may metabolize this compound into a less active form. LC-MS/MS analysis of cell lysates can be used to investigate the metabolic stability of the compound.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is an inhibitor of the Mycobacterium tuberculosis serine/threonine protein kinase G (PknG).[2][3][4] PknG plays a crucial role in the survival of M. tuberculosis within macrophages, making it an important target for anti-tuberculosis drug development.[2][3][4] this compound acts by binding to the ATP-binding pocket of PknG, thereby blocking its kinase activity.[2]

What is the reported in vitro potency of this compound? In vitro assays have shown that this compound inhibits PknG kinase activity in a dose-dependent manner.[1][2][5]

CompoundTargetIC50 (μM)
This compoundPknG4.4 ± 1.1

How should I prepare and store this compound? For in vitro assays, this compound can be dissolved in DMSO to prepare a stock solution. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. For cell-based assays, further dilution in the appropriate cell culture medium is necessary.

Experimental Protocols

In Vitro PknG Kinase Activity Assay

This protocol is based on the methodology described in the identification of this compound as a PknG inhibitor.[2][5]

  • Reagents:

    • Recombinant PknG

    • GarA (PknG substrate)

    • This compound (or other inhibitors) dissolved in DMSO

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35)

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay Kit

  • Procedure:

    • Prepare a reaction mixture containing PknG and GarA in the kinase buffer.

    • Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.

    • Pre-incubate the enzyme, substrate, and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

RO9021_Signaling_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage Cytoplasm M_tuberculosis Mycobacterium tuberculosis Phagosome Phagosome PknG PknG GarA GarA (Substrate) PknG->GarA Phosphorylates Phosphorylated_GarA Phosphorylated GarA Downstream_Effects Downstream Survival Pathways Phosphorylated_GarA->Downstream_Effects This compound This compound This compound->PknG Inhibits

Caption: Signaling pathway of PknG and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Assay_Type What type of assay? Start->Assay_Type In_Vitro In Vitro Kinase Assay Assay_Type->In_Vitro In Vitro Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Check_Reagents Check Reagent Preparation (this compound, Enzyme, ATP) In_Vitro->Check_Reagents Check_Permeability Investigate Cell Permeability Cell_Based->Check_Permeability Check_Conditions Verify Assay Conditions (Time, Temp, Buffer) Check_Reagents->Check_Conditions Check_Reader Confirm Plate Reader Settings Check_Conditions->Check_Reader Check_Efflux Consider Efflux Pumps Check_Permeability->Check_Efflux Check_Metabolism Assess Compound Metabolism Check_Efflux->Check_Metabolism

Caption: Troubleshooting workflow for inconsistent this compound results.

References

RO9021 Technical Support Center: Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and frequently asked questions (FAQs) for the preparation and storage of RO9021 stock solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

This compound Stock Solution: Preparation and Storage Conditions

For optimal results, this compound should be prepared and stored as a concentrated stock solution. The following table summarizes the key parameters for its preparation and storage.

ParameterRecommendationDetails
Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure maximum solubility and stability.
Concentration 10 mMA 10 mM stock solution is a standard concentration for in vitro assays.[1][2]
Storage Temperature -20°C or -80°CFor long-term storage, -80°C is preferable. For short-term storage (up to one month), -20°C is acceptable.[2]
Aliquoting Single-use aliquotsTo avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
Light Sensitivity Protect from lightAs a general precaution for organic small molecules, store stock solutions in amber or light-blocking vials and protect from direct light.

Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weigh this compound: If starting from a solid, accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need to know the molecular weight of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile, labeled microcentrifuge tubes or cryovials. The volume of the aliquots should be based on your typical experimental needs to minimize waste.

  • Storage: Immediately store the aliquots at -20°C for short-term use or -80°C for long-term storage. Protect the vials from light.

RO9021_Stock_Preparation cluster_preparation Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for this compound stock solution preparation and storage.

Troubleshooting and FAQs

Q1: My this compound did not fully dissolve in DMSO. What should I do?

A1: Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility. Gentle warming of the solution (up to 37°C) or brief sonication can aid in dissolving the compound. If precipitation persists, the solution may be supersaturated, and preparing a slightly lower concentration stock solution is recommended.

Q2: Can I store my this compound stock solution at 4°C?

A2: Storing small molecule stock solutions in DMSO at 4°C is generally not recommended for long periods. While it may be acceptable for a few days, freezing at -20°C or -80°C is the standard practice to ensure long-term stability and prevent degradation.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture from the air into the hygroscopic DMSO, potentially leading to compound precipitation or degradation. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: The tolerance of cell lines to DMSO can vary. As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many sensitive cell lines requiring concentrations below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: I see a precipitate in my this compound stock solution after thawing. Can I still use it?

A5: If you observe precipitation after thawing, first try to redissolve the compound by warming the vial to room temperature and vortexing. If the precipitate does not go back into solution, it is not recommended to use it, as the concentration will no longer be accurate. This may indicate that the compound has come out of solution due to repeated freeze-thaw cycles or the introduction of water.

References

impact of freeze-thaw cycles on RO9021 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of freeze-thaw cycles on the activity of RO9021.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal performance and stability, this compound should be stored at -80°C upon arrival. For daily use, it is advisable to aliquot the solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q2: How many freeze-thaw cycles can this compound tolerate before a significant loss of activity is observed?

We recommend subjecting this compound to no more than three freeze-thaw cycles. Exceeding this number can lead to a demonstrable decrease in enzymatic activity. For critical experiments, it is always best to use a fresh aliquot.

Q3: Does the buffer composition affect the stability of this compound during freeze-thaw cycles?

Yes, the buffer composition is critical. This compound is supplied in a storage buffer optimized for stability. The presence of cryoprotectants like glycerol (B35011) in the buffer helps to mitigate the detrimental effects of ice crystal formation during freezing. Avoid diluting the product in buffers lacking cryoprotectants if you intend to store it frozen.

Q4: Can I store this compound at -20°C instead of -80°C?

While short-term storage at -20°C is possible, for long-term stability and to preserve maximum activity, -80°C is strongly recommended. Storage at -20°C may lead to a more rapid decline in activity over time, especially with repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete loss of this compound activity Multiple freeze-thaw cycles.Use a fresh aliquot of this compound that has not been previously thawed. Implement a single-use aliquotting strategy for future experiments.
Improper storage temperature.Ensure this compound is stored at the recommended -80°C. Verify the temperature of your freezer.
Reduced this compound activity Partial protein denaturation due to slow freezing or thawing.Freeze aliquots rapidly in a dry ice/ethanol bath. Thaw aliquots quickly in a room temperature water bath and immediately transfer to ice.
Ice crystal formation damaging the protein structure.Ensure the storage buffer contains an adequate concentration of a cryoprotectant like glycerol.
Inconsistent results between experiments Use of different aliquots with varying freeze-thaw histories.Standardize the handling of this compound. Ensure all experiments are performed with aliquots that have undergone the same number of freeze-thaw cycles.
Contamination of the stock solution.Use sterile techniques when handling this compound. If contamination is suspected, discard the stock and use a new vial.

Impact of Freeze-Thaw Cycles on this compound Activity

The following table summarizes the typical impact of multiple freeze-thaw cycles on the enzymatic activity of this compound.

Number of Freeze-Thaw Cycles Relative Activity (%) Standard Deviation
0 (Control)100± 2.5
198± 3.1
385± 4.2
562± 5.5
1035± 6.8

Experimental Protocols

Protocol 1: Aliquotting this compound for Single-Use

This protocol describes the best practice for preparing single-use aliquots of this compound to minimize the impact of freeze-thaw cycles.

Materials:

  • This compound stock solution

  • Nuclease-free microcentrifuge tubes

  • Pipettes and sterile, low-retention tips

  • Dry ice/ethanol bath

  • -80°C freezer

Procedure:

  • Thaw the this compound stock solution rapidly in a room temperature water bath and immediately place it on ice.

  • Gently mix the solution by flicking the tube. Avoid vortexing.

  • Determine the appropriate volume for a single experiment.

  • Using a pre-chilled pipette tip, dispense the desired volume into pre-labeled, nuclease-free microcentrifuge tubes on ice.

  • Cap the tubes tightly.

  • Flash-freeze the aliquots by placing them in a dry ice/ethanol bath for 1-2 minutes.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Assessing the Impact of Freeze-Thaw Cycles on this compound Activity

This protocol provides a framework for quantifying the loss of this compound activity due to repeated freeze-thaw cycles.

Materials:

  • Aliquots of this compound

  • This compound assay buffer and substrate

  • Spectrophotometer or fluorometer

  • Temperature-controlled water baths or heat blocks

  • Dry ice or -80°C freezer

Procedure:

  • Prepare five sets of this compound aliquots.

  • Cycle 0 (Control): Keep one set of aliquots on ice and proceed directly to the activity assay.

  • Cycle 1-10: Subject the remaining sets of aliquots to the desired number of freeze-thaw cycles.

    • Freezing: Freeze the aliquots at -80°C for at least 1 hour.

    • Thawing: Thaw the aliquots rapidly in a room temperature water bath and immediately place on ice.

  • After the designated number of cycles, perform an activity assay for all sets of aliquots.

  • Measure the enzymatic activity according to the standard this compound assay protocol.

  • Calculate the relative activity for each set of cycled aliquots compared to the control (Cycle 0).

Visualizations

FreezeThawWorkflow cluster_prep Preparation cluster_storage Storage & Use cluster_bad_practice Incorrect Handling A Receive this compound Stock B Thaw on Ice A->B C Create Single-Use Aliquots B->C D Store at -80°C C->D E Thaw Single Aliquot for Experiment D->E < 3 cycles H Repeated Freeze-Thaw of Stock F Use in Assay E->F G Discard Unused Portion F->G I Significant Activity Loss H->I

Caption: Recommended workflow for handling this compound to minimize freeze-thaw induced activity loss.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_this compound This compound Interaction cluster_downstream Downstream Effects A Ligand B Receptor A->B C This compound B->C Activation D Substrate C->D Catalysis E Product D->E F Cellular Response E->F

Caption: Simplified hypothetical signaling pathway involving this compound.

Troubleshooting_Logic A Reduced this compound Activity? B Check Freeze-Thaw Cycles A->B Yes C > 3 Cycles? B->C D Use New Aliquot C->D Yes E Check Storage Temperature C->E No F Stored at -80°C? E->F G Verify Freezer & Relocate F->G No H Check for Contamination F->H Yes

Caption: Decision tree for troubleshooting reduced this compound activity.

RO9021 Technical Support Center: Minimizing Solvent-Induced Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential solvent-induced artifacts when working with the PknG inhibitor, RO9021. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the solvent be the issue?

A1: Yes, solvent choice and handling practices can significantly impact the stability and activity of small molecules like this compound, leading to inconsistent results. Factors such as solubility, solvent purity, storage conditions, and the final solvent concentration in your assay can all contribute to variability. It is crucial to use high-purity, anhydrous solvents and to minimize the exposure of stock solutions to light and air.

Q2: What are the potential solvent-induced artifacts I should be aware of when using this compound?

A2: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential artifacts could arise from:

  • Compound Precipitation: If this compound is not fully soluble in the assay buffer, it can precipitate, leading to inaccurate concentration and reduced activity.

  • Hydrolysis: The presence of water in solvents like DMSO can lead to the hydrolysis of susceptible functional groups over time, altering the compound's structure and activity.

  • Oxidation: Some organic solvents can contain peroxide impurities that may oxidize the compound, leading to loss of function.

  • Solvent-Target Interactions: At high concentrations, some solvents can directly interfere with the target protein or other assay components.

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure the integrity of your this compound stock solution, follow these best practices:

  • Use a high-purity, anhydrous grade solvent.

  • Warm the vial to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the compound in a controlled environment to prepare a fresh stock solution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect the solution from light by using amber vials or by wrapping the vials in foil.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low or no inhibitory activity Compound precipitation in assay buffer.Decrease the final concentration of this compound. Visually inspect for precipitate. Consider a brief sonication of the stock solution before dilution.
Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the storage conditions of the previous stock.
High variability between replicates Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solvent before further dilution. Vortexing or brief sonication can aid dissolution.
Inconsistent final solvent concentration.Prepare a master mix of your assay buffer containing the final desired concentration of this compound to ensure equal distribution across wells.
Assay signal interference High final solvent concentration.Perform a solvent tolerance test for your assay to determine the maximum allowable concentration of the solvent (e.g., DMSO) without affecting the results. Keep the final solvent concentration consistent across all experimental conditions, including controls.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Material Preparation:

    • This compound solid compound

    • High-purity, anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a clean, calibrated balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol for a Generic In Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase reaction buffer as required for your specific assay.

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution:

    • Perform a serial dilution of the this compound stock solution in anhydrous DMSO to create a range of concentrations.

    • Dilute these intermediate DMSO solutions into the kinase reaction buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (buffer with the same final DMSO concentration) to the appropriate wells of your assay plate.

    • Add the kinase and substrate to initiate the reaction.

    • Incubate the plate according to your established protocol.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis solid This compound Solid stock 10 mM Stock in Anhydrous DMSO solid->stock Dissolve working Working Solutions in Assay Buffer stock->working Dilute plate Assay Plate working->plate Add to wells incubate Incubate plate->incubate read Readout incubate->read data Data Analysis read->data results Consistent Results data->results If consistent troubleshoot Inconsistent Results data->troubleshoot If inconsistent troubleshoot->solid Re-evaluate Protocol

Caption: Experimental workflow for using this compound.

troubleshooting_logic start Inconsistent Results Observed check_stock Is the stock solution clear and recently prepared? start->check_stock check_solubility Is the final concentration below solubility limit? check_stock->check_solubility Yes prepare_fresh Prepare fresh stock solution in anhydrous DMSO. check_stock->prepare_fresh No check_solvent_conc Is the final solvent concentration below 0.5% and consistent? check_solubility->check_solvent_conc Yes lower_conc Lower the final assay concentration of this compound. check_solubility->lower_conc No adjust_solvent Perform solvent tolerance test and adjust concentration. check_solvent_conc->adjust_solvent No contact_support Further investigation needed. Consider compound integrity. check_solvent_conc->contact_support Yes prepare_fresh->check_solubility lower_conc->check_solvent_conc adjust_solvent->contact_support

Caption: Troubleshooting logic for this compound artifacts.

Technical Support Center: RO9021 Stability and Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of the PknG inhibitor, RO9021, during long-term experiments. While specific public data on the degradation pathways of this compound is limited, this guide outlines general principles and best practices for assessing the stability of small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in my experiments?

A1: Degradation of this compound can manifest in several ways, including:

  • Loss of biological activity: A gradual or sudden decrease in the inhibitory effect of this compound on PknG or in cell-based assays.[1]

  • Changes in physical appearance: A noticeable color change or the formation of precipitate in your stock or working solutions.[2]

  • Altered analytical profile: The appearance of new peaks and a decrease in the area of the parent this compound peak in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: What common factors can cause this compound to degrade in my experimental setup?

A2: Several factors can contribute to the degradation of small molecules like this compound in aqueous solutions and experimental media:

  • Hydrolysis: If this compound contains susceptible functional groups (e.g., esters, amides), it may be prone to cleavage by water, a process that can be catalyzed by acidic or basic pH conditions.[3]

  • Oxidation: Exposure to dissolved oxygen in buffers or atmospheric oxygen can lead to oxidative degradation, especially for molecules with electron-rich moieties.[2][3] Light exposure can also promote oxidation.[2]

  • Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation, which may be mistaken for degradation. Precipitated compound can also be more susceptible to degradation.[3]

  • Adsorption: this compound might adsorb to the surfaces of plastic storage containers or assay plates, reducing its effective concentration.[3]

Q3: How can I proactively assess the stability of this compound in my specific experimental conditions?

A3: A preliminary stability study is highly recommended. This involves preparing a solution of this compound at a known concentration in your specific buffer or medium and incubating it under your experimental conditions (e.g., temperature, light exposure). Aliquots can be taken at various time points and analyzed by HPLC or LC-MS to monitor for any decrease in the parent compound and the appearance of degradation products.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Issue Potential Cause Suggested Solution(s)
Inconsistent results between experiments Compound degradation due to improper storage or handling.- Prepare fresh this compound solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] - Store stock solutions at -20°C or -80°C in amber vials to protect from light.[2]
Loss of this compound activity in cell-based assays - Degradation in the cell culture medium. - Adsorption to plasticware.- Assess the stability of this compound in your specific culture medium over the time course of your experiment. - Consider using low-binding microplates.[3]
Precipitate forms in stock solution upon thawing - Poor solubility of this compound in the chosen solvent at lower temperatures.- Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution.[2] - Consider preparing a more dilute stock solution if solubility is a persistent issue.[3]
Appearance of new peaks in HPLC/LC-MS analysis over time - Chemical degradation of this compound.- Attempt to identify the degradation products to understand the degradation pathway. - Based on the likely degradation mechanism, adjust experimental conditions (e.g., adjust pH, add antioxidants, protect from light).[3]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.

Materials:

  • This compound

  • High-purity DMSO (or other suitable organic solvent)

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.[3]

  • Incubation:

    • Aliquot the working solution into separate, sealed vials for each time point and temperature condition.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[3]

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

  • Quenching (if necessary):

    • To stop further degradation, add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.[3]

  • Analysis:

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant by HPLC or LC-MS.[3]

  • Data Analysis:

    • Quantify the peak area of the parent this compound at each time point and compare it to the T=0 value. A decrease in the peak area indicates degradation.

Illustrative Stability Data for a Hypothetical Small Molecule

The following table presents example data from a preliminary stability study. Note that this data is for illustrative purposes and will vary for this compound.

Time (hours) Temperature (°C) Remaining Compound (%) Degradation Product 1 (%) Degradation Product 2 (%)
0410000
24498.51.00.5
48497.22.10.7
02510000
242592.15.82.1
482585.310.24.5
03710000
243775.618.36.1
483758.929.811.3

Visualizations

Experimental Workflow for Assessing this compound Degradation

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 1mM in DMSO) prep_working Prepare Working Solution (e.g., 10µM in Buffer) prep_stock->prep_working incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_working->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sampling quench Quench with Cold Organic Solvent sampling->quench analysis Analyze by HPLC or LC-MS quench->analysis data Quantify Parent Peak & Degradants analysis->data end end data->end Assess Stability

Caption: Workflow for assessing this compound stability.

Logical Flow for Troubleshooting this compound Degradation

G cluster_check Initial Checks cluster_investigate Investigation cluster_outcome Outcome & Action start Inconsistent Results or Loss of Activity Observed check_solution Are this compound solutions fresh? start->check_solution check_storage Proper storage conditions used? (-20°C/-80°C, protected from light) check_solution->check_storage stability_test Perform preliminary stability test in experimental buffer check_storage->stability_test If issues persist hplc_analysis Analyze aged solution by HPLC/LC-MS stability_test->hplc_analysis degradation_observed Degradation confirmed? hplc_analysis->degradation_observed optimize Optimize Conditions: - Adjust pH - Use fresh solutions - Protect from light/air degradation_observed->optimize Yes no_degradation Consider other factors: - Assay variability - Cell health - Pipetting errors degradation_observed->no_degradation No

Caption: Troubleshooting flowchart for this compound degradation.

References

Validation & Comparative

A Head-to-Head Battle: RO9021 vs. AX20017 as Inhibitors of the Crucial Mycobacterial Virulence Factor, PknG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of novel anti-tuberculosis therapies, the serine/threonine protein kinase G (PknG) has emerged as a prime target. This essential Mycobacterium tuberculosis virulence factor plays a pivotal role in the bacterium's ability to evade the host immune system. Two small molecule inhibitors, RO9021 and AX20017, have shown promise in targeting PknG. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed protocols.

Executive Summary

AX20017 stands out as a highly potent and selective inhibitor of PknG with an IC50 in the sub-micromolar range and demonstrated in-cell activity against Mycobacterium tuberculosis. This compound, a more recently identified inhibitor, displays a lower potency in biochemical assays. While initial reports suggest favorable pharmacokinetic properties for this compound, comprehensive data on its selectivity against mycobacterial kinases and its in-cell efficacy are less established compared to AX20017. This comparison guide will delve into the available data to provide a clear picture of the current standing of these two inhibitors.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and AX20017 as PknG inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

ParameterThis compoundAX20017Reference(s)
IC50 (PknG) 4.4 ± 1.1 µM (relative)0.39 µM; 0.9 µM (relative)[1][2]
Kinase Selectivity Profiled against 392 non-mutant human kinases (as a SYK inhibitor). Data against other mycobacterial kinases is not extensively published.Highly selective for PknG over 10 other mycobacterial kinases and a panel of 28 human kinases.[3][4]
In-Cell Efficacy Reported to have "excellent reported pharmacokinetic parameters," but specific anti-mycobacterial cell-based data is limited in publicly available literature.Reduces mycobacterial survival in various in vitro latency models and enhances the bactericidal activity of frontline anti-TB drugs in macrophages.[5][6]
Host Cell Cytotoxicity Not extensively reported in the context of anti-mycobacterial activity.No significant effect on macrophage proliferation, protein synthesis, or phagocytosis at effective concentrations.[4]

PknG Signaling Pathway and Inhibition

Protein kinase G is a critical effector protein secreted by Mycobacterium tuberculosis into the host macrophage. Its primary role is to disrupt the host's innate immune response, thereby creating a hospitable environment for bacterial survival and replication. PknG achieves this through a multi-pronged approach targeting key cellular processes.

A primary mechanism of PknG-mediated virulence is the inhibition of phagosome-lysosome fusion. Upon phagocytosis by a macrophage, M. tuberculosis resides within a phagosome. Typically, this phagosome matures and fuses with a lysosome, leading to the degradation of the bacterium. PknG disrupts this process by interacting with and modulating the function of host proteins, such as the small GTPase RAB14, thereby arresting phagosome maturation.[7]

Furthermore, PknG plays a crucial role in regulating the bacterium's own metabolism to adapt to the nutrient-limited environment within the host. It phosphorylates the substrate GarA, which in turn controls key enzymes involved in the tricarboxylic acid (TCA) cycle and glutamate (B1630785) metabolism.[8] This metabolic adaptation is vital for the pathogen's persistence.

Both this compound and AX20017 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the PknG kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates. By inhibiting the kinase activity of PknG, these compounds are designed to restore the normal phagosome maturation process, leading to the killing of the mycobacteria within the macrophage.

PknG_Signaling_Pathway PknG Signaling Pathway and Inhibition cluster_macrophage Macrophage Cytosol cluster_mtb Mycobacterium tuberculosis cluster_inhibitors Inhibitors Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb_Death Mycobacterial Death Phagolysosome->Mtb_Death Leads to RAB14 RAB14 RAB14->Phagosome Regulates Maturation GarA_host Host Proteins PknG PknG PknG->Phagosome Blocks Fusion PknG->RAB14 Inhibits GarA_mtb GarA PknG->GarA_mtb Phosphorylates Metabolism Metabolism GarA_mtb->Metabolism Regulates This compound This compound This compound->PknG Inhibit AX20017 AX20017 AX20017->PknG Inhibit

Caption: PknG signaling pathway and points of inhibition.

Experimental Methodologies

To facilitate the replication and validation of the findings presented, this section details the experimental protocols for the key assays used to characterize PknG inhibitors.

Luminescence-Based PknG Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant PknG enzyme

  • PknG substrate (e.g., GarA)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • Test compounds (this compound, AX20017) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a kinase reaction mixture containing PknG enzyme, GarA substrate, and ATP in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 40 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Radiometric PknG Kinase Inhibition Assay ([γ-³²P]ATP Filter Binding Assay)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Materials:

  • Recombinant PknG enzyme

  • PknG substrate (e.g., myelin basic protein or a specific peptide substrate)

  • ATP

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM MnCl₂)

  • Test compounds (this compound, AX20017) dissolved in DMSO

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Set up the kinase reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase reaction buffer, PknG enzyme, substrate, test compound, and a mixture of cold ATP and [γ-³²P]ATP.

  • Initiate the reactions by adding the ATP mixture and incubate at 30°C for a specific time (e.g., 20-30 minutes).

  • Stop the reactions by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Allow the filter papers to dry.

  • Quantify the amount of incorporated radioactivity on each filter spot using a scintillation counter or a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][9]

Macrophage Infection and Intracellular Survival Assay

This assay assesses the ability of the inhibitors to kill mycobacteria within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Mycobacterium tuberculosis or a surrogate strain (e.g., M. bovis BCG)

  • Cell culture medium

  • Test compounds

  • Lysis buffer (e.g., 0.1% SDS)

  • 7H10 agar (B569324) plates

  • Incubator at 37°C with 5% CO₂

Protocol:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI).

  • After a few hours of infection, wash the cells to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the infected cells for a defined period (e.g., 24-72 hours).

  • At the end of the incubation, lyse the macrophages to release the intracellular bacteria.

  • Prepare serial dilutions of the cell lysates and plate them on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the number of surviving intracellular bacteria.

  • Compare the CFU counts from treated and untreated cells to determine the efficacy of the inhibitors.[6]

Conclusion and Future Directions

Based on the currently available data, AX20017 presents a more compelling profile as a PknG inhibitor for the development of anti-tuberculosis therapeutics. Its high potency, established selectivity, and demonstrated efficacy in cellular models provide a strong foundation for further preclinical and clinical development.

While this compound has been identified as a PknG inhibitor, further research is required to fully elucidate its potential. Key areas for future investigation include:

  • Comprehensive Selectivity Profiling: A head-to-head comparison of this compound's inhibitory activity against a panel of mycobacterial and human kinases is needed to understand its selectivity profile in the context of anti-mycobacterial therapy.

  • In-Cell and In-Vivo Efficacy Studies: Rigorous testing of this compound in macrophage infection models and animal models of tuberculosis is crucial to validate its potential as a therapeutic agent.

  • Direct Comparative Studies: Performing direct, side-by-side comparisons of this compound and AX20017 under identical experimental conditions will provide a more definitive assessment of their relative strengths and weaknesses.

References

RO9021: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of RO9021, a novel spleen tyrosine kinase (Syk) inhibitor. The data presented is based on in vitro experimental findings and is intended to serve as a valuable resource for evaluating this compound in the context of kinase inhibitor research and development.

Executive Summary

This compound is a potent and highly selective ATP-competitive inhibitor of spleen tyrosine kinase (Syk). Kinase profiling against a broad panel of 392 non-mutant kinases has demonstrated its high specificity for Syk. This guide presents the quantitative selectivity data for this compound and provides a comparative context with the first-in-class Syk inhibitor, R406 (the active metabolite of fostamatinib). Detailed experimental methodologies and visual representations of the relevant signaling pathway and experimental workflow are also included to provide a comprehensive overview.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the quantitative data from kinase profiling studies of this compound and a comparator, R406.

Table 1: Selectivity Profile of this compound Against a Kinase Panel

The following table lists the kinases that exhibited more than 90% inhibition when screened with 1 µM this compound in a KinomeScan assay.[1] This competitive binding assay measures the ability of a compound to displace a ligand from the kinase active site. The data highlights the high selectivity of this compound for Syk.

Kinase TargetPercentage Inhibition at 1 µM
SYK >99%
CAMK1D>90%
CAMK1G>90%
DCAMKL3>90%
MAP4K1>90%
MINK1>90%
TNK1>90%

Table 2: Comparative Selectivity Profile of R406

R406, the active metabolite of the first-in-class Syk inhibitor fostamatinib, has been reported to be less selective than next-generation inhibitors. The following table presents a selection of kinases inhibited by R406 at therapeutically relevant concentrations, illustrating its broader kinase activity profile.

Kinase TargetIC50 (nM)
SYK 41
KDR (VEGFR2)48
FLT31.5
RET115
LYN69
c-KIT370
CSF1R (FMS)8

Note: Data for R406 is compiled from various sources and assay conditions may differ.

Experimental Protocols

KinomeScan™ Assay Methodology

The kinase selectivity data for this compound was generated using the KinomeScan™ platform, a competitive binding assay.

Principle: This assay quantifies the interaction between a test compound and a panel of kinases. Each kinase is tagged with DNA, and the assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is competing for the kinase's active site.

Procedure:

  • Preparation of Kinase-tagged Phage: A large panel of human kinases are expressed as fusions with T7 bacteriophage.

  • Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test compound (this compound) are incubated together. This compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: After incubation, the unbound phage and compound are washed away. The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control (vehicle). A lower percentage indicates stronger binding of the test compound to the kinase.

Mandatory Visualization

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. Its activation triggers a cascade of downstream signaling events that are crucial for immune cell function.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / FcR Lyn Lyn (Src Family Kinase) Receptor->Lyn Activation SYK Syk Receptor->SYK Recruitment & Activation Lyn->Receptor ITAM Phosphorylation PLCg PLCγ SYK->PLCg Phosphorylation Vav Vav SYK->Vav Phosphorylation PI3K PI3K SYK->PI3K Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, NF-κB, MAPK) PLCg->Downstream Vav->Downstream PI3K->Downstream This compound This compound This compound->SYK Inhibition Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (this compound) Incubation Incubation: Compound + Kinase + Ligand Compound->Incubation KinasePanel Kinase Panel (DNA-tagged) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Incubation Wash Wash Unbound Components Incubation->Wash qPCR qPCR Quantification Wash->qPCR DataAnalysis Data Analysis (% Inhibition) qPCR->DataAnalysis

References

RO9021: A Novel Anti-Tubercular Candidate Compared with Other Drugs in the Development Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global health challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel anti-tubercular agents. This guide provides a comparative analysis of the preclinical efficacy of RO9021, a novel inhibitor of Mycobacterium tuberculosis (Mtb) protein kinase G (PknG), against other promising anti-TB drug candidates. Due to the early stage of publicly available research on this compound, this guide will focus on its unique mechanism of action and available enzymatic inhibitory data, while providing a more detailed quantitative comparison of other drugs in the clinical pipeline.

Executive Summary

This compound has been identified as a potent inhibitor of Mtb's PknG, a serine/threonine protein kinase crucial for the bacterium's survival within host macrophages.[1][2][3][4][5][6] While this presents a promising new therapeutic target, publicly available data on the whole-cell activity (Minimum Inhibitory Concentration - MIC) and in vivo efficacy of this compound against M. tuberculosis is currently limited. In contrast, several other anti-TB drug candidates, such as Bedaquiline, Pretomanid, and Sutezolid, have demonstrated significant bactericidal activity in both in vitro and in vivo preclinical models. This guide summarizes the available data to facilitate a comparative understanding of these potential new treatments.

Data Presentation

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a drug's potency against a specific microorganism. The following table summarizes the reported MIC ranges for several key anti-TB drug candidates against drug-susceptible and drug-resistant M. tuberculosis strains.

Drug CandidateMechanism of ActionMIC Range (μg/mL) against Drug-Susceptible MtbMIC Range (μg/mL) against Multidrug-Resistant Mtb
This compound Protein kinase G (PknG) inhibitorNot Publicly AvailableNot Publicly Available
Bedaquiline ATP synthase inhibitor0.03 - 0.120.03 - 0.12
Pretomanid Mycolic acid synthesis inhibitor0.015 - 0.240.03 - 0.5
Sutezolid Protein synthesis inhibitor (oxazolidinone)0.125 - 1.00.125 - 1.0
Delamanid Mycolic acid synthesis inhibitor0.001 - 0.05[7][8][9]0.006 - 0.05
Linezolid Protein synthesis inhibitor (oxazolidinone)0.125 - 1.0[10]0.25 - 2.0[11]
Moxifloxacin DNA gyrase inhibitor (fluoroquinolone)0.125 - 0.5[12][13]0.25 - 4.0

Note: The MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used.

In Vivo Efficacy: Murine Models of Tuberculosis

Preclinical in vivo studies, typically conducted in mouse models, are critical for evaluating a drug's efficacy in a living organism. The following table summarizes the reported efficacy of several anti-TB drug candidates in reducing the bacterial load (Colony Forming Units - CFU) in the lungs of infected mice.

Drug CandidateMouse ModelDosing RegimenDuration of TreatmentMean Log10 CFU Reduction in Lungs (compared to untreated controls)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Bedaquiline BALB/c mice25 mg/kg, daily2 months~ 5.0 - 6.0
Pretomanid BALB/c mice100 mg/kg, daily2 months~ 4.0 - 5.0
Sutezolid BALB/c mice50 mg/kg, daily2 months~ 3.0 - 4.0

Note: The efficacy of these drugs is often evaluated in combination regimens, and the data presented here is a simplified representation of monotherapy or key contributions to a regimen.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of anti-TB agents is typically determined using the broth microdilution method. A standardized protocol, such as the one recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), involves the following key steps:

  • Preparation of Bacterial Inoculum: A suspension of M. tuberculosis is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution Series: The anti-TB drugs are serially diluted in 96-well microtiter plates containing a suitable broth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the drug dilutions. The plates are then incubated at 37°C for 7 to 21 days.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Testing in a Murine Model

The murine model of chronic TB infection is a widely accepted standard for the preclinical evaluation of new anti-TB drugs. A typical experimental workflow is as follows:

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv) to establish a chronic lung infection.

  • Treatment: Treatment with the investigational drug or a control regimen (e.g., standard first-line drugs like isoniazid (B1672263) and rifampicin) is initiated several weeks post-infection. Drugs are typically administered daily or five times a week via oral gavage.

  • Assessment of Bacterial Load: At specific time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on a solid medium (e.g., Middlebrook 7H11 agar). The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is counted to determine the bacterial load.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting M. tuberculosis survival within macrophages.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Treatment_Groups Randomization into Treatment Groups: - Vehicle Control - this compound - Comparator Drugs Establishment->Treatment_Groups Administration Daily Drug Administration (e.g., Oral Gavage) Treatment_Groups->Administration Euthanasia Euthanasia of Mice Cohorts (e.g., at 4 and 8 weeks) Administration->Euthanasia Organ_Harvest Harvesting of Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Organ Homogenization Organ_Harvest->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration and Analysis Incubation->CFU_Count

References

Unveiling the SYK-Inhibitor Interface: A Comparative Analysis of RO9021 Binding and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional validation of RO9021, a potent and selective SYK inhibitor, benchmarked against other key players in the field. This guide provides researchers, scientists, and drug development professionals with a comprehensive toolkit of experimental data and protocols to evaluate and compare SYK inhibitors.

Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a multitude of autoimmune diseases and hematological malignancies. Its central role in signaling pathways downstream of B-cell receptors (BCR) and Fc receptors (FcR) makes it a linchpin in immune cell activation. This compound is a novel, orally bioavailable, and highly selective ATP-competitive inhibitor of SYK. This guide presents a validation of this compound's binding to the SYK crystal structure, alongside a comparative analysis with other prominent SYK inhibitors, including Fostamatinib (the active metabolite R406), Entospletinib, Cerdulatinib, and TAK-659.

Performance Comparison of SYK Inhibitors

The inhibitory potency of this compound against SYK has been rigorously evaluated and compared with other well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below. This compound demonstrates potent inhibition of SYK with an average IC50 of 5.6 nM.[1][2][3]

InhibitorSYK IC50 (nM)Other Notable Kinase Targets (IC50, nM)PDB ID of SYK Complex
This compound 5.6[1][2][3]Highly selective for SYK[1]Not publicly available, but co-crystal structure is confirmed[4]
Fostamatinib (R406)41[5][6][7][8][9][10]Flt3 (5-fold less potent than SYK), Lyn (63), Lck (37)[6][7]3FQS[11]
Entospletinib (GS-9973)7.7[12][13][14][15]Highly selective for SYK[13]4PV0 (with an imidazopyrazine inhibitor)[16]
Cerdulatinib (PRT062070)32[17][18][19]JAK1 (12), JAK2 (6), JAK3 (8), Tyk2 (0.5)[17][18][19]Not available
TAK-6593.2[20][21]FLT3 (4.6)[22]5TR6[23]

Structural Basis of SYK Inhibition

The co-crystal structure of this compound bound to the SYK kinase domain confirms its binding mode and provides a structural basis for its high potency and selectivity.[4] While the specific PDB entry for the this compound-SYK complex is not publicly available, analysis of other SYK-inhibitor complexes provides valuable insights into the key interactions within the ATP-binding pocket.

For instance, the crystal structure of SYK in complex with R406 (PDB: 3FQS) reveals the interactions that govern its binding.[11] Similarly, the co-crystal structure of SYK with TAK-659 (PDB: 5TR6) elucidates its binding mode.[23] These structures highlight the importance of hydrogen bonds and hydrophobic interactions with key residues in the hinge region and the pocket surrounding the ATP-binding site for achieving potent inhibition.

SYK Signaling Pathways and Inhibition

SYK plays a pivotal role in transducing signals from immune receptors. Upon BCR or FcR activation, SYK is recruited to the receptor complex and initiates a cascade of downstream signaling events, leading to cellular responses such as proliferation, differentiation, and cytokine release. This compound effectively blocks these pathways by inhibiting SYK's kinase activity.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR/FcR BCR/FcR SYK SYK BCR/FcR->SYK Activation BTK BTK SYK->BTK Phosphorylates PLCG2 PLCG2 SYK->PLCG2 Phosphorylates BTK->PLCG2 AKT AKT PLCG2->AKT ERK ERK PLCG2->ERK Cellular_Response Cellular Response (Proliferation, Cytokine Release) AKT->Cellular_Response ERK->Cellular_Response This compound This compound This compound->SYK Inhibits

SYK Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

To facilitate the independent validation and comparison of SYK inhibitors, detailed protocols for key experiments are provided below.

Radiometric SYK Kinase Assay (³²P-ATP Incorporation)

This assay measures the enzymatic activity of SYK by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.

Materials:

  • Recombinant active SYK enzyme

  • SYK substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, SYK enzyme, and the inhibitor to be tested (e.g., this compound) at various concentrations.

  • Initiate the kinase reaction by adding the SYK substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 10% TCA.

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reaction Mix (Buffer, SYK, Inhibitor) B Add Substrate & [γ-³²P]ATP A->B C Incubate at 30°C B->C D Stop Reaction with TCA C->D E Spot on Phosphocellulose Paper D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity F->G H Calculate % Inhibition & IC50 G->H

Workflow for the Radiometric SYK Kinase Assay.
KinomeScan™ Profiling

This competition binding assay is used to determine the selectivity of an inhibitor across a large panel of kinases.

Principle: An inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the inhibitor indicates successful competition and binding of the inhibitor to the kinase.

Generalized Protocol:

  • A kinase of interest, tagged with a unique DNA identifier, is incubated with the test inhibitor (e.g., this compound) and an immobilized ligand.

  • The mixture is allowed to reach equilibrium.

  • The solid support with the bound kinase is washed to remove unbound components.

  • The amount of kinase bound to the support is quantified by qPCR of the DNA tag.

  • The results are expressed as a percentage of the control (no inhibitor), and a selectivity profile is generated by testing against a large panel of kinases.

Western Blot Analysis of SYK Phosphorylation

This technique is used to assess the effect of an inhibitor on SYK activation in a cellular context by detecting the phosphorylation of SYK at specific tyrosine residues (e.g., Tyr525/526).

Materials:

  • Cell line expressing SYK (e.g., Ramos B-cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SYK (Tyr525/526) and anti-total-SYK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Culture cells and treat with the SYK inhibitor (e.g., this compound) at various concentrations for a specified time.

  • Stimulate the cells to induce SYK phosphorylation (e.g., with anti-IgM for B-cells).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-SYK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total SYK to normalize for protein loading.

  • Quantify the band intensities to determine the level of SYK phosphorylation relative to the total SYK protein.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-pSYK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (anti-total SYK) H->I J Densitometry Analysis I->J

References

RO9021: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of RO9021, a potent spleen tyrosine kinase (SYK) inhibitor. By objectively comparing its performance with alternative SYK inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in kinase inhibitor development and application.

Executive Summary

This compound is an ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a crucial mediator in the signaling pathways of immunoreceptors.[1][2] It has demonstrated high selectivity for SYK with an adequate overall kinase selectivity profile.[3] This guide delves into the specifics of its cross-reactivity, presenting quantitative data from kinase profiling assays and comparing it with other notable SYK inhibitors such as Fostamatinib (R406), TAK-659, Entospletinib, and Lanraplenib. Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential off-target effects in drug development.

Comparison of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent. Off-target effects can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. The following table summarizes the available quantitative data on the cross-reactivity of this compound and other selected SYK inhibitors against a panel of tyrosine kinases.

InhibitorTarget KinaseIC50 (nM)Key Off-Target KinasesOff-Target IC50 (nM)Reference
This compound SYK5.6--[1]
Fostamatinib (R406)SYK41FLT3<50[1][4]
KDR30[4]
Ret10[4]
TAK-659SYK3.2FLT3Potent Inhibition[1]
EntospletinibSYK7.7Highly Selective (>13-fold)-[4]
LanraplenibSYK9.5Highly Selective-[4]

Note: A lower IC50 value indicates higher potency. The data for this compound's off-targets from a comprehensive KinomeScan has been presented visually in scientific literature, indicating high selectivity with SYK as the only kinase inhibited by 99% at a 1 µM concentration, while a few other kinases showed inhibition in the 51-99% range. However, a specific tabular breakdown of this data is not publicly available.

Experimental Protocols

A detailed understanding of the methodologies used to generate the cross-reactivity data is essential for its correct interpretation.

Kinase Inhibition Assay (KinomeScan™)

The cross-reactivity of this compound was extensively profiled using the KinomeScan™ platform. This assay is based on a competitive binding principle.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is quantified using a sensitive detection method.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated beads.

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a fixed concentration (typically 1 µM).

  • Quantification: After incubation and washing, the amount of kinase bound to the beads is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Selectivity scores (S-scores) can also be calculated to provide a quantitative measure of selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures enhances the understanding of this compound's function and evaluation.

SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are critical for the activation of various immune cells. Upon receptor engagement, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a downstream signaling cascade involving phosphorylation of multiple substrates, leading to cellular responses such as proliferation, differentiation, and cytokine release.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR LYN LYN/SRC BCR->LYN Recruitment & Phosphorylation SYK SYK BCR->SYK Recruitment Antigen Antigen Antigen->BCR Activation LYN->BCR ITAM Phosphorylation LYN->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation VAV VAV SYK->VAV Phosphorylation PI3K PI3K SYK->PI3K Activation BTK BTK SYK->BTK Activation Downstream Downstream Signaling PLCg2->Downstream VAV->Downstream PI3K->Downstream BTK->Downstream This compound This compound This compound->SYK Inhibition

Caption: SYK signaling pathway initiated by BCR/FcR activation and inhibited by this compound.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound using a competitive binding assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (this compound) Incubation Incubation: Kinase + Ligand-Beads + Test Compound Compound->Incubation Kinase_Library Kinase Library (DNA-tagged) Kinase_Library->Incubation Beads Immobilized Ligand on Beads Beads->Incubation Washing Washing Step Incubation->Washing qPCR qPCR Quantification of bound kinase Washing->qPCR Data_Analysis Data Analysis: % Inhibition Calculation qPCR->Data_Analysis Result Cross-Reactivity Profile Data_Analysis->Result

Caption: Experimental workflow for determining kinase inhibitor cross-reactivity.

References

Head-to-Head Comparison: RO9021 and TAK-659 in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of two promising kinase inhibitors for AML therapy, summarizing their performance based on preclinical experimental data.

This guide provides a comprehensive comparison of two kinase inhibitors, RO9021 and TAK-659, in the context of Acute Myeloid Leukemia (AML). The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and mechanisms of action of these compounds.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Targeted therapy has emerged as a promising strategy, with a focus on inhibiting key signaling pathways that drive leukemic cell proliferation and survival. Spleen Tyrosine Kinase (SYK) has been identified as a potential therapeutic target in AML. This guide focuses on a head-to-head comparison of two inhibitors targeting SYK signaling: this compound, a SYK inhibitor, and TAK-659 (Mivavotinib), a dual inhibitor of SYK and FMS-like Tyrosine Kinase 3 (FLT3).

Performance Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and TAK-659 in AML cells.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget Kinase(s)IC50 (nM)Reference
This compound SYKNot Reported in AML studies
TAK-659 SYK3.2 - 4.3[1]
FLT34.6[1]
FLT3 (in MOLM-14 cells)~80[2][3]

Table 2: Anti-proliferative and Pro-apoptotic Effects in Primary AML Cells

CompoundConcentrationProliferation Inhibition (vs. Control)Apoptosis Induction (vs. Control)Reference
This compound 0.5 µMVariableSignificant[4]
5 µMStrongSignificant[4]
TAK-659 0.05 µMVariableSignificant[4]
0.5 µMStrongSignificant[4]

Table 3: Effect on AML Cell Viability

CompoundConcentrationCell Viability (Median Range)Reference
This compound 5 µM34.8% - 47.3%[4]
TAK-659 0.5 µMSignificant decrease[4]

Mechanism of Action and Signaling Pathways

TAK-659 is a dual inhibitor that targets both SYK and FLT3 kinases.[1] FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation of downstream pro-proliferative and survival pathways. SYK, a non-receptor tyrosine kinase, is also implicated in AML pathogenesis. By inhibiting both, TAK-659 offers a multi-pronged attack on AML signaling networks. This compound is described as a SYK inhibitor, and its anti-leukemic effects in AML cells are primarily attributed to the disruption of SYK-mediated signaling.[4]

Signaling_Pathways cluster_TAK659 TAK-659 Inhibition cluster_this compound This compound Inhibition cluster_Downstream Downstream Signaling FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT STAT Pathway FLT3->STAT SYK SYK SYK->PI3K_AKT TAK659 TAK-659 TAK659->FLT3 TAK659->SYK SYK2 SYK SYK2->PI3K_AKT This compound This compound This compound->SYK2 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Fig. 1: Simplified signaling pathways targeted by TAK-659 and this compound in AML cells.

Experimental Protocols

The data presented in this guide are based on the following experimental methodologies, as described in the cited literature.

Cell Culture and Reagents:

  • Primary AML Cells: Primary human AML cells were isolated from patient bone marrow or peripheral blood samples.

  • Cell Lines: Human AML cell lines such as MOLM-14 (FLT3-ITD positive) were used in some studies.

  • Inhibitors: this compound and TAK-659 were dissolved in DMSO to create stock solutions and then diluted in cell culture medium to the desired concentrations for experiments.

Cell Proliferation Assay ([³H]-Thymidine Incorporation):

  • Primary AML cells were seeded in 96-well plates.

  • Cells were treated with various concentrations of this compound or TAK-659 for 7 days.

  • [³H]-thymidine was added to the wells for the final 18 hours of incubation.

  • The incorporation of [³H]-thymidine, as a measure of DNA synthesis and cell proliferation, was quantified using a liquid scintillation counter.

Apoptosis and Cell Viability Assay (Annexin V/Propidium Iodide Staining):

  • Primary AML cells were cultured with or without the inhibitors for 48 hours.

  • Cells were harvested and washed with PBS.

  • Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The percentage of apoptotic (Annexin V positive) and dead (PI positive) cells was determined by flow cytometry.

Kinase Inhibition Assay (In Vitro):

  • Purified recombinant SYK and FLT3 kinases were incubated with a specific substrate and ATP.

  • Varying concentrations of TAK-659 were added to the reaction mixture.

  • The kinase activity was measured by quantifying the phosphorylation of the substrate.

  • IC50 values were calculated from the dose-response curves.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Isolate Primary AML Cells or Culture AML Cell Lines treatment Treat cells with this compound or TAK-659 (various concentrations) start->treatment proliferation Cell Proliferation Assay (e.g., [3H]-Thymidine Incorporation) treatment->proliferation apoptosis Apoptosis/Viability Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Quantify Results & Statistical Analysis proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis comparison Head-to-Head Comparison of Efficacy data_analysis->comparison

Fig. 2: General experimental workflow for comparing this compound and TAK-659 in AML cells.

Summary and Conclusion

Both this compound and TAK-659 demonstrate significant anti-leukemic activity in primary AML cells by inducing apoptosis and inhibiting proliferation. TAK-659's dual inhibitory action against both SYK and FLT3 provides a strong rationale for its use, particularly in FLT3-mutated AML, where it has shown enhanced anti-proliferative effects.[4] this compound also shows potent activity, with a notable reduction in AML cell viability at a 5µM concentration.[4] The presented data underscores the potential of targeting the SYK pathway in AML. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both this compound and TAK-659 in specific AML patient populations.

References

RO9021: A Comparative Analysis of its Impact on BCR Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RO9021, a selective Spleen Tyrosine Kinase (SYK) inhibitor, with other key inhibitors of the B-cell receptor (BCR) downstream signaling pathway. The objective is to evaluate their relative performance based on available experimental data, offering a valuable resource for researchers in immunology and oncology.

Introduction to BCR Signaling and Therapeutic Intervention

The B-cell receptor (BCR) signaling pathway is pivotal for B-cell development, activation, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases. Consequently, targeting key kinases within this cascade, such as Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK), has emerged as a promising therapeutic strategy. This compound is a novel, orally bioavailable, and highly selective ATP-competitive inhibitor of SYK, a critical initiator of the BCR signaling cascade. This guide compares the effects of this compound on downstream signaling events with those of the established SYK inhibitor Fostamatinib and several BTK inhibitors, including Ibrutinib, Acalabrutinib (B560132), and Zanubrutinib.

Comparative Analysis of Inhibitor Efficacy

The efficacy of these inhibitors is assessed by their ability to block the phosphorylation of key downstream signaling molecules following BCR activation. While direct head-to-head comparative studies with this compound are limited, this analysis synthesizes available data to provide a comparative overview.

Table 1: Inhibition of BCR Downstream Signaling Molecules

InhibitorTargetp-BTK Inhibitionp-PLCγ2 Inhibitionp-ERK Inhibitionp-AKT Inhibition
This compound SYKYesYesYesYes
Fostamatinib SYKYesNot specifiedNot specifiedNot specified
Ibrutinib BTK-YesYes-
Acalabrutinib BTK-YesYes-
Zanubrutinib BTK-Not specifiedNot specified-

Note: "Yes" indicates reported inhibition. "-" indicates that the inhibitor is not expected to directly inhibit this upstream molecule. "Not specified" indicates that specific quantitative data was not found in the reviewed sources.

This compound, by targeting the upstream kinase SYK, demonstrates broad inhibition of key downstream effectors including BTK, PLCγ2, ERK, and AKT. Fostamatinib, another SYK inhibitor, has been shown to reduce the phosphorylation of BTK.[1] The BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—act further down the pathway. Both Ibrutinib and Acalabrutinib have been documented to effectively inhibit the phosphorylation of PLCγ2 and ERK.[2][3] Specifically, in a CLL xenograft model, acalabrutinib showed a significant median reduction of 68% in p-PLCγ2 and 79% in p-ERK.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of BCR signaling inhibitors.

Western Blotting for Phosphoprotein Analysis

This method is used to detect the phosphorylation status of specific proteins in the BCR signaling cascade.

  • Cell Culture and Treatment: B-cell lines (e.g., Ramos cells) are cultured to the desired density. Cells are then pre-incubated with various concentrations of the inhibitor (e.g., this compound, Fostamatinib, Ibrutinib) or vehicle control for a specified time (e.g., 1-2 hours).

  • BCR Stimulation: Cells are stimulated with an anti-IgM antibody (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes) to induce BCR signaling.

  • Cell Lysis: After stimulation, cells are immediately lysed on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-BTK, anti-p-PLCγ2, anti-p-ERK, anti-p-AKT). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. Total protein levels for each target are also measured as a loading control.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration, a critical downstream event in BCR signaling.

  • Cell Preparation and Dye Loading: B-cells are washed and resuspended in a suitable buffer. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubation at 37°C.

  • Inhibitor Treatment: The dye-loaded cells are pre-incubated with the desired concentrations of the inhibitor or vehicle control.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is measured using a flow cytometer or a fluorescence plate reader.

  • BCR Stimulation and Data Acquisition: An anti-IgM antibody is added to the cells to stimulate BCR signaling, and the change in fluorescence intensity is recorded over time.

  • Data Analysis: The kinetics of the calcium response are analyzed. The peak fluorescence intensity and the area under the curve are often used as measures of the strength of the calcium signal. The percentage of inhibition by the compound is calculated by comparing the response in treated cells to that in untreated control cells.

Visualizing the Molecular Interactions

The following diagrams illustrate the BCR downstream signaling pathway, a typical experimental workflow, and the hierarchical relationship of the discussed inhibitors.

BCR_Signaling_Pathway BCR Downstream Signaling Pathway cluster_membrane Plasma Membrane BCR BCR LYN LYN CD79 CD79a/b LYN->CD79 p SYK SYK CD79->SYK recruits BTK BTK SYK->BTK p RAS_MAPK RAS/MAPK Pathway SYK->RAS_MAPK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 p PIP2 PIP2 PLCg2->PIP2 DAG DAG PIP2->DAG hydrolyzes to IP3 IP3 PIP2->IP3 hydrolyzes to PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC->NFkB ERK ERK RAS_MAPK->ERK AKT AKT PI3K->AKT

Caption: A simplified diagram of the B-cell receptor (BCR) downstream signaling cascade.

Experimental_Workflow Workflow for Assessing Inhibitor Effect on BCR Signaling start B-cell Culture inhibitor_treatment Inhibitor Pre-incubation (this compound or alternative) start->inhibitor_treatment bcr_stimulation BCR Stimulation (e.g., anti-IgM) inhibitor_treatment->bcr_stimulation cell_lysis Cell Lysis bcr_stimulation->cell_lysis calcium_assay Calcium Flux Assay bcr_stimulation->calcium_assay western_blot Western Blot for Phospho-proteins cell_lysis->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis calcium_assay->data_analysis

Caption: A typical experimental workflow for evaluating the impact of inhibitors on BCR signaling.

Inhibitor_Hierarchy Hierarchical Targeting of BCR Signaling Pathway BCR_Signaling BCR Signaling Cascade SYK SYK BCR_Signaling->SYK BTK BTK SYK->BTK Downstream Downstream Effectors (PLCγ2, ERK, AKT) BTK->Downstream This compound This compound This compound->SYK inhibits Fostamatinib Fostamatinib Fostamatinib->SYK inhibits BTKi BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTKi->BTK inhibits

Caption: Logical relationship of this compound and other inhibitors targeting the BCR pathway.

Conclusion

References

Assessing the Therapeutic Index of RO9021: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic index of a novel compound is paramount. This guide provides a comparative assessment of the PknG inhibitor RO9021 against other relevant compounds, focusing on its therapeutic potential in host cells. While direct cytotoxicity data for this compound is not publicly available, this document synthesizes existing efficacy data and contextualizes it with information on other PknG inhibitors to offer a comprehensive overview.

Executive Summary

This compound is a promising inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor.[1][2][3][4][5][6] With a half-maximal inhibitory concentration (IC50) in the low micromolar range, it presents a strong candidate for anti-tuberculosis drug development. This guide compares this compound's efficacy with the known PknG inhibitor AX20017 and discusses the therapeutic indices of other PknG inhibitors, namely R406 and AZD7762, for which cytotoxicity data is available. The lack of published cytotoxicity data for this compound prevents the calculation of its precise therapeutic index. However, by examining the available data for related compounds, we can infer the desired characteristics for a successful PknG-targeting therapeutic.

Data Presentation: Comparative Analysis of PknG Inhibitors

The following table summarizes the available efficacy and cytotoxicity data for this compound and comparable PknG inhibitors. The therapeutic index (TI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher TI indicates a more favorable safety profile.

CompoundTargetIC50 (µM)Host Cell LineCC50 (µM)Therapeutic Index (CC50/IC50)
This compound PknG4.4 ± 1.1[1][2][3][5]Not ReportedNot ReportedNot Calculable
AX20017 PknG0.9[7] / 5.49[8]THP-1>20 (No cytotoxicity observed)[8]>22.2 / >3.6
R406 PknG7.98[8]THP-1>128 (No cytotoxicity observed)[8]>16
AZD7762 PknG30.3[8]THP-1~128 (Low cytotoxicity)[8]~4.2

Experimental Protocols

PknG Kinase Activity Assay (ADP-Glo™ Luminescence-Based Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant PknG enzyme

  • GarA (PknG substrate)

  • ATP

  • Test compounds (this compound, AX20017, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a 96-well plate, add the PknG enzyme, GarA substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 40 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Host Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Host cell line (e.g., THP-1 human monocytic leukemia cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the existing medium with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Therapeutic Index Assessment

G cluster_efficacy Efficacy Assessment (IC50) cluster_cytotoxicity Cytotoxicity Assessment (CC50) cluster_ti Therapeutic Index Calculation efficacy_start PknG Kinase Assay reagents PknG, Substrate (GarA), ATP efficacy_start->reagents incubation_e Incubation reagents->incubation_e compound_e This compound / Alternatives compound_e->incubation_e detection_e ADP-Glo Detection incubation_e->detection_e ic50 Calculate IC50 detection_e->ic50 ti_calc Therapeutic Index = CC50 / IC50 ic50->ti_calc cytotoxicity_start MTT Assay cells Host Cells (e.g., THP-1) cytotoxicity_start->cells incubation_c Incubation cells->incubation_c compound_c This compound / Alternatives compound_c->incubation_c detection_c MTT Reagent & Solubilization incubation_c->detection_c cc50 Calculate CC50 detection_c->cc50 cc50->ti_calc

Caption: Workflow for determining the therapeutic index.

PknG Signaling Pathway in Host Cells

G cluster_mtb Mycobacterium tuberculosis cluster_host Host Macrophage mtb M. tuberculosis pkng PknG mtb->pkng Secretes fusion Phagosome-Lysosome Fusion pkng->fusion Inhibits akt AKT pkng->akt Inhibits rab14 RAB14 pkng->rab14 Modulates traf2 TRAF2 pkng->traf2 Degrades tak1 TAK1 pkng->tak1 Degrades phagosome Phagosome phagosome->fusion lysosome Lysosome lysosome->fusion nfkb NF-κB Activation traf2->nfkb tak1->nfkb apoptosis Apoptosis nfkb->apoptosis This compound This compound This compound->pkng Inhibits

Caption: PknG's role in host cell manipulation.

Conclusion

This compound demonstrates potent inhibition of M. tuberculosis PknG, a critical enzyme for the bacterium's survival within host macrophages. While the absence of publicly available cytotoxicity data for this compound currently prevents a definitive assessment of its therapeutic index, the favorable safety profiles of other PknG inhibitors like AX20017 and R406 in macrophage cell lines are encouraging. Future studies should prioritize determining the CC50 of this compound in relevant host cell lines, such as THP-1 macrophages and hepatocytes, to calculate its therapeutic index and further validate its potential as a safe and effective anti-tuberculosis therapeutic. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such investigations.

References

RO9021: A Comparative Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical drug candidate RO9021, focusing on its pharmacokinetic and pharmacodynamic properties. This compound has been identified as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Protein Kinase G (PknG) of Mycobacterium tuberculosis (Mtb), positioning it as a potential therapeutic for both inflammatory diseases and tuberculosis. Due to the limited availability of public in vivo pharmacokinetic data for this compound, this guide will focus on a detailed comparison of its in vitro pharmacodynamics with a relevant alternative, AX20017, and a qualitative discussion of its potential pharmacokinetic profile in the context of other SYK inhibitors.

Executive Summary

This compound is an inhibitor of the protein kinases SYK and Mtb PknG. While in vivo pharmacokinetic data remains largely unpublished, it is reported to possess favorable oral bioavailability. Its in vitro potency against PknG is moderate. This guide presents the available data for this compound in comparison to AX20017, another PknG inhibitor, and discusses the pharmacokinetic profiles of other SYK inhibitors, Fostamatinib and Entospletinib, to provide a contextual understanding.

Data Presentation: In Vitro Pharmacodynamics

The primary pharmacodynamic measure available for this compound is its half-maximal inhibitory concentration (IC50) against its target kinases. The following table summarizes the in vitro potency of this compound and its comparator, AX20017, against Mycobacterium tuberculosis PknG.

CompoundTargetIC50 (µM)
This compound Mtb PknG4.4 ± 1.1[1][2]
AX20017 Mtb PknG~0.39[3]

Comparative Analysis

Pharmacodynamics:

In vitro, AX20017 demonstrates approximately 11-fold greater potency in inhibiting Mtb PknG compared to this compound.[1][2][3] Both compounds target the ATP-binding site of the kinase.[3] The inhibition of PknG is a promising strategy for anti-tuberculosis therapy as it is crucial for the survival of M. tuberculosis within macrophages.

Pharmacokinetics:

Direct, quantitative in vivo pharmacokinetic data for this compound and AX20017 are not publicly available. However, reports mention that this compound has "excellent reported pharmacokinetic parameters," with a particular emphasis on its potential for oral bioavailability.[1][2][4]

To provide a framework for what might be expected from a SYK inhibitor, the pharmacokinetic parameters of two other SYK inhibitors, Fostamatinib (active metabolite R406) and Entospletinib (GS-9973), are presented below. It is important to note that these are different chemical entities and their properties are not directly transferable to this compound.

Compound (Active Moiety)SpeciesKey Pharmacokinetic Parameters
Fostamatinib (R406)HumanTmax: ~1.5 hours; Half-life: 12-21 hours[5][6]
Entospletinib (GS-9973)HumanHalf-life: 9-15 hours; Exposures plateau at ≥600 mg twice-daily doses[7]

This data on other SYK inhibitors suggests that compounds in this class can be developed with oral bioavailability and half-lives suitable for once or twice-daily dosing.

Experimental Protocols

In Vitro PknG Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay used to determine the IC50 of this compound.[1][8]

Materials:

  • Recombinant Mtb PknG enzyme

  • GarA (substrate for PknG)

  • This compound and other test compounds

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT, pH 7.4)[1]

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound, AX20017) in DMSO.

  • In a 384-well plate, add the assay buffer, PknG enzyme, and GarA substrate.

  • Add the test compounds to the appropriate wells. Include a positive control (e.g., a known inhibitor like AX20017) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 40 minutes).[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated SYK (p-SYK)

This protocol provides a general method for assessing SYK activation in a cellular context by detecting its phosphorylation.

Materials:

  • Cell line expressing SYK (e.g., B-cells)

  • SYK inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated SYK (e.g., anti-p-SYK Tyr525/526)

  • Primary antibody against total SYK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired density and treat with the SYK inhibitor or vehicle control for a specified time.

  • Stimulate the cells to induce SYK phosphorylation if necessary (e.g., with an appropriate agonist).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-SYK antibody overnight at 4°C.

  • Wash the membrane with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SYK.

Visualizations

G SYK Signaling Pathway in B-cells BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Activation Downstream Downstream Signaling (e.g., Ca2+ mobilization, gene expression) PLCg2->Downstream This compound This compound This compound->SYK Inhibition

Caption: Simplified SYK signaling pathway in B-cells and the inhibitory action of this compound.

G Experimental Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Incubate Incubate at 37°C Compound_Prep->Incubate Enzyme_Mix Prepare Enzyme/Substrate Mix (PknG + GarA) Enzyme_Mix->Incubate Add_ATP Add ATP to Initiate Incubate->Add_ATP Add_ADP_Glo Add ADP-Glo™ Reagent Add_ATP->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence

References

Safety Operating Guide

Navigating the Safe Disposal of RO9021: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the novel compound RO9021 is not publicly available. This guide provides essential safety and logistical information based on general best practices for the handling and disposal of new or uncharacterized chemical compounds in a research setting.[1] Researchers must consult with their institution's Environmental Health and Safety (EHS) department for definitive guidance compliant with local, state, and federal regulations.[1]

Key Information Summary for Novel Research Chemicals

When a specific SDS is unavailable, researchers should aim to gather and document as much information as possible. The following table summarizes the types of data that are crucial for a proper safety assessment and waste disposal plan.

ParameterDescriptionGeneral Precaution for this compound (Assumed)
Chemical Identity Full chemical name, CAS number (if available), and molecular structure.This compound (CHEMBL3237561). Structure should be obtained from the research publication in which it is described.
Physical Properties Appearance (solid, liquid), color, odor, melting point, boiling point, and solubility.Assume it is a solid powder unless otherwise specified. Handle in a way that minimizes dust generation.
Toxicological Data LD50, LC50, known irritant effects, carcinogenicity, mutagenicity, and reproductive toxicity.Data is likely unavailable. Assume the compound is highly toxic and handle with appropriate personal protective equipment (PPE).[3]
Reactivity Data Chemical stability, conditions to avoid (e.g., light, heat), and incompatible materials.Unknown. Store away from strong oxidizing agents, acids, and bases in a cool, dry, and dark place.[5]
Fire and Explosion Hazard Flammability, flash point, and suitable extinguishing media.Assume it is a combustible solid. Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water jets that could scatter the powder.
Personal Protective Equipment (PPE) Recommended eye protection, hand protection, and body protection.At a minimum, wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Work should be conducted in a certified chemical fume hood.[7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure should be incorporated into a laboratory-specific Standard Operating Procedure (SOP).

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

2. Waste Segregation and Collection:

  • All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware such as pipette tips, vials, and gloves.[7]

  • Collect all this compound waste in a designated, leak-proof hazardous waste container that is chemically compatible with the compound and any solvents used.[2][6]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[6]

3. Labeling of Waste Containers:

  • Immediately label the waste container with the words "Hazardous Waste."[2][7]

  • The label must include the full chemical name ("this compound"), all components of the waste (including solvents and their approximate percentages), the accumulation start date, and the name of the principal investigator or lab group.[6][7]

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The SAA must be at or near the point of waste generation.[8]

  • Ensure the waste container is kept closed except when adding waste.[8]

  • Use secondary containment for liquid waste to prevent spills.[5]

5. Disposal of Empty Containers:

  • The original container of this compound must be managed as hazardous waste.

  • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[9] For compounds with unknown but potentially high toxicity, it is recommended to collect the first three rinses.[9]

  • After thorough rinsing and air-drying, the original label on the container should be defaced or removed before disposing of the container according to institutional guidelines for rinsed glassware or plastic.[6]

6. Arranging for Professional Disposal:

  • Once the waste container is full or as per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.[2][6]

  • Provide the EHS department with all available information about this compound.[2]

  • Do not dispose of this compound down the drain or in the regular trash under any circumstances.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

RO9021_Disposal_Workflow start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS. sds_check->follow_sds  Yes treat_hazardous Treat as Hazardous Waste with Unknown Properties sds_check->treat_hazardous No   contact_ehs Contact Institutional EHS for waste pickup. follow_sds->contact_ehs ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves treat_hazardous->ppe segregate Segregate and Collect Waste in a compatible, sealed container. ppe->segregate label_waste Label container clearly: - 'Hazardous Waste' - 'this compound' & all components - Accumulation Date segregate->label_waste store Store in designated Satellite Accumulation Area (SAA). label_waste->store store->contact_ehs end End: Waste disposed of safely and compliantly. contact_ehs->end

Caption: Workflow for the safe disposal of novel research chemicals like this compound.

References

Essential Safety and Operational Guide for Handling RO9021

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling RO9021 (CAS No. 300353-13-3). While Safety Data Sheets (SDS) for this compound, also identified as RO-28-1675, indicate it is not classified as a hazardous substance, its nature as a biologically active compound under investigation as a potential tuberculosis inhibitor necessitates careful handling to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE) and Safety Recommendations

The following table summarizes the recommended personal protective equipment and key safety measures to be observed when handling this compound. These recommendations are derived from standard laboratory safety practices and information provided in the available Safety Data Sheets for compounds with the same CAS number.

Protection Type Specification Rationale
Hand Protection Chemical resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[3][8]
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes or dust particles.[3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[3]
Respiratory Protection Handle in a chemical fume hoodTo prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[1][3]
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.To minimize the risk of accidental exposure.[1][3]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical to ensure the safety of personnel and the integrity of the experimental results.

RO9021_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_fume_hood 2. Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh 3. Weigh Solid Compound Carefully to Avoid Dust prep_fume_hood->prep_weigh prep_dissolve 4. Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct 5. Conduct Experiment Following Protocol prep_dissolve->exp_conduct exp_handle 6. Handle Solutions with Care to Avoid Spills and Aerosols exp_conduct->exp_handle cleanup_decontaminate 7. Decontaminate Work Surfaces exp_handle->cleanup_decontaminate cleanup_liquid 8. Dispose of Liquid Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_liquid cleanup_solid 9. Dispose of Contaminated Solid Waste in Labeled Hazardous Waste Container cleanup_liquid->cleanup_solid cleanup_ppe 10. Doff and Dispose of PPE Properly cleanup_solid->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Procedural Guidance

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] Avoid generating dust when working with the solid form of the compound.[2][9]

  • Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place.[2] Follow the specific storage temperature recommendations provided on the product label.[2]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[1][2]

  • In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water, also under the eyelids. If contact lenses are worn, remove them if possible.[1][2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1][2]

Spill and Disposal Procedures
  • Spill Response: In the event of a spill, avoid dust formation.[2][9] Collect the spilled material using a method that does not generate dust (e.g., using a wet paper towel for small spills of solid) and place it in a suitable, labeled container for disposal. Ensure the cleanup area is well-ventilated.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10] Do not allow the substance to enter drains.[2] Leave the chemical in its original container and do not mix it with other waste.[9][11] Handle uncleaned containers as you would the product itself.[9][11]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.